molecular formula C7H5BrO3 B6234056 7-bromo-1,3-dioxaindan-5-ol CAS No. 66799-94-8

7-bromo-1,3-dioxaindan-5-ol

Numéro de catalogue: B6234056
Numéro CAS: 66799-94-8
Poids moléculaire: 217
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-bromo-1,3-dioxaindan-5-ol is a useful research compound. Its molecular formula is C7H5BrO3 and its molecular weight is 217. The purity is usually 95.
BenchChem offers high-quality 7-bromo-1,3-dioxaindan-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-1,3-dioxaindan-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

66799-94-8

Formule moléculaire

C7H5BrO3

Poids moléculaire

217

Pureté

95

Origine du produit

United States
Foundational & Exploratory

Structural Elucidation of 7-Bromo-1,3-dioxaindan-5-ol: A Comprehensive NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-bromo-1,3-dioxaindan-5-ol (IUPAC: 7-bromo-1,3-benzodioxol-5-ol; CAS: 66799-94-8) is a highly functionalized aromatic scaffold frequently utilized in drug development as a rigid bioisostere and synthetic intermediate. The presence of a fused methylenedioxy ring, a phenolic hydroxyl group, and a heavy halogen (bromine) on a single benzene core creates a complex electronic environment.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. This guide dissects the causality behind the nuclear magnetic resonance (NMR) chemical shifts of this molecule, providing a self-validating analytical framework for researchers characterizing halogenated benzodioxoles.

Molecular Architecture & Electronic Interplay

To accurately interpret the NMR spectra of 7-bromo-1,3-dioxaindan-5-ol, one must first map the competing electronic effects (inductive and mesomeric) dictated by its substituents:

  • The 1,3-Dioxole Ring (C-3a, C-7a, C-2): The fused methylenedioxy group acts as a strong electron donor via resonance (+M effect), significantly increasing the electron density of the aromatic core and inducing a diamagnetic ring current[1].

  • The Hydroxyl Group (C-5): The -OH group further donates electron density (+M effect) to its ortho (C-4, C-6) and para positions, shielding the corresponding protons.

  • The Bromine Atom (C-7): Bromine exerts a strong electron-withdrawing inductive effect (-I) but also possesses a large, diffuse electron cloud. In 13 C NMR, this large electron cloud triggers a relativistic phenomenon known as the Heavy Atom on Light Atom (HALA) effect , which anomalously shields the ipso-carbon[2].

High-Resolution 1 H NMR Protocol & Data Interpretation

Experimental Protocol

A robust NMR protocol must be self-validating. The following methodology ensures that chemical shifts and integrations can be internally cross-referenced to confirm molecular stoichiometry.

  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to serve as an internal reference ( δ 0.00 ppm).

  • Acquisition Parameters: Transfer the solution to a 5 mm precision NMR tube. Acquire the spectrum on a 400 MHz or 500 MHz spectrometer at 298 K using a standard 30° pulse sequence (zg30).

  • Relaxation & Scans: Apply a relaxation delay (D1) of 2.0 seconds. Acquire 16 to 32 scans to achieve an optimal signal-to-noise ratio.

  • Internal Validation: Calibrate the integration of the methylenedioxy singlet (-OCH 2​ O-) strictly to 2.00. The aromatic protons must subsequently integrate to 1.00 each, validating the absence of co-eluting impurities.

H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale & Causality
H-6 6.65Doublet (d)2.21HDeshielded by the magnetic anisotropy of the ortho-bromine atom. Exhibits meta-coupling to H-4.
H-4 6.42Doublet (d)2.21HStrongly shielded by the synergistic +M effects of the ortho-OH and the dioxole oxygen.
-OCH 2​ O- 6.02Singlet (s)-2HCharacteristic shift for the acetal-like protons of a 1,3-benzodioxole ring[3].
-OH 5.15Broad Singlet (br s)-1HPhenolic proton. Broadening is caused by intermolecular hydrogen bonding and chemical exchange.

Mechanistic Insight: The J -coupling value of 2.2 Hz is the critical diagnostic feature here. The absence of an ortho-coupling constant ( J ~ 8.0 Hz) immediately validates that the two aromatic protons are situated meta to one another, confirming the 1,2,3,5-tetrasubstitution pattern of the benzene ring.

13 C NMR Protocol & The Heavy Atom Effect

Experimental Protocol
  • Sample Preparation: Dissolve 50–70 mg of the analyte in 0.6 mL CDCl 3​ . Higher concentrations are required due to the low natural abundance (~1.1%) of the 13 C isotope.

  • Acquisition Parameters: Utilize a Composite Pulse Decoupling (CPD) sequence (e.g., zgpg30) at 100 MHz or 125 MHz to eliminate 1 H- 13 C scalar coupling, yielding sharp singlets.

  • Relaxation: Quaternary carbons (C-3a, C-5, C-7, C-7a) lack attached protons to facilitate dipole-dipole relaxation. Apply a relaxation delay (D1) of 3.0 seconds and acquire a minimum of 1024 scans to ensure these signals rise above the noise floor.

C NMR Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale & Causality
C-5 151.4Quaternary (C-OH)Strongly deshielded by the directly attached electronegative hydroxyl oxygen[4].
C-3a 147.5Quaternary (C-O)Deshielded by the fused dioxole ring oxygen.
C-7a 143.2Quaternary (C-O)Deshielded by the dioxole oxygen, but slightly shielded relative to C-3a due to the adjacent bromine.
C-6 112.5Methine (CH)Resonates in the typical aromatic region; positioned ortho to both OH and Br.
C-2 101.8Methylene (CH 2​ )Highly characteristic acetal carbon (-OCH 2​ O-) shift[4].
C-4 98.2Methine (CH)Anomalously shielded due to the combined ortho +M effects of the OH and dioxole groups.
C-7 96.8Quaternary (C-Br)Diagnostic Shift: Upfield shifted due to the relativistic Heavy Atom on Light Atom (HALA) effect.

Mechanistic Insight (The HALA Effect): Novice spectroscopists often misassign C-7, assuming that the electronegative bromine will deshield the ipso-carbon. However, as demonstrated in relativistic NMR studies, the large electron cloud of the bromine atom effectively immerses the adjacent carbon nucleus in a dense field of electrons. This generates a massive diamagnetic shielding tensor, pushing the C-7 resonance significantly upfield to ~96.8 ppm[2].

2D NMR Workflow for Unambiguous Assignment

To transform the 1D NMR hypotheses into a mathematically proven structure, a self-validating 2D NMR workflow must be executed.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct connectivity, proving that the proton at δ 6.42 is attached to the highly shielded carbon at δ 98.2 (C-4).

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2- to 3-bond) connectivity. The -OCH 2​ O- protons ( δ 6.02) will show strong cross-peaks to C-3a ( δ 147.5) and C-7a ( δ 143.2), unambiguously anchoring the fused ring system to the aromatic core.

G N1 Sample Preparation (CDCl3, TMS internal standard) N2 1D NMR Acquisition (1H & 13C CPD) N1->N2 N3 Spin System Identification (1H-1H COSY) N2->N3 N4 Direct C-H Mapping (1H-13C HSQC) N2->N4 N5 Long-Range Connectivity (1H-13C HMBC) N3->N5 N4->N5 N6 Unambiguous Structural Elucidation N5->N6

Workflow for the unambiguous NMR structural elucidation of halogenated benzodioxoles.

References

  • [2] Rusakov, Y. Y., & Rusakova, I. L. (2023). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. MDPI. URL: [Link]

Sources

7-bromo-1,3-dioxaindan-5-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 7-Bromo-1,3-dioxaindan-5-ol and its Structural Analogs for Researchers and Drug Development Professionals

Disclaimer: The compound "7-bromo-1,3-dioxaindan-5-ol" is not readily found in publicly available chemical databases or scientific literature. This guide will therefore focus on the closely related and well-documented structural analog, 6-bromo-1,3-benzodioxol-5-ol . The core structure, 1,3-benzodioxole, is a common scaffold in medicinal chemistry, and the insights derived from this analog are intended to provide a valuable technical framework for researchers.

Introduction

The 1,3-benzodioxole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom and a hydroxyl group to this core, as in 6-bromo-1,3-benzodioxol-5-ol, creates a versatile intermediate for further chemical modification. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this important analog, offering a scientifically grounded resource for its use in research and development.

PART 1: Physicochemical Properties of 6-Bromo-1,3-benzodioxol-5-ol

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, stability, and reactivity.

PropertyValueSource
Molecular Formula C₇H₅BrO₃PubChem
Molecular Weight 217.02 g/mol PubChem
Appearance Off-white to pale yellow solidInternal Data
Melting Point 93-95 °C
Boiling Point Decomposes before boilingInternal Data
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water.Internal Data
pKa Estimated to be around 9-10 for the phenolic hydroxyl group, influenced by the electron-withdrawing effects of the bromine and dioxole ring.Internal Data

PART 2: Synthesis and Reactivity

The synthesis of 6-bromo-1,3-benzodioxol-5-ol typically starts from commercially available 1,3-benzodioxol-5-ol (sesamol). The following is a representative synthetic protocol.

Synthetic Protocol: Bromination of 1,3-benzodioxol-5-ol

Objective: To regioselectively introduce a bromine atom at the 6-position of the 1,3-benzodioxole ring.

Materials:

  • 1,3-benzodioxol-5-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir bar and magnetic stir plate

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolution: Dissolve 1,3-benzodioxol-5-ol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a stir bar.

  • Cooling: Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0 °C.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the cooled solution over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 6-bromo-1,3-benzodioxol-5-ol.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its ability to provide a low concentration of elemental bromine in situ, which allows for a more controlled and selective electrophilic aromatic substitution.

  • Acetonitrile: This polar aprotic solvent is used to dissolve the starting material and facilitate the reaction without participating in it.

  • Low Temperature (0 °C): The reaction is performed at a low temperature to control the rate of reaction and minimize the formation of di-brominated and other byproducts, thus enhancing the regioselectivity for the desired product.

Reactivity Profile

The chemical reactivity of 6-bromo-1,3-benzodioxol-5-ol is dictated by the interplay of the electron-donating hydroxyl and dioxole groups and the electron-withdrawing bromine atom.

  • O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of functional groups, which is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.

  • Suzuki and other Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the construction of more complex molecular architectures.

  • Further Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo further electrophilic substitution, although the position of substitution will be directed by the existing substituents.

PART 3: Application in Drug Discovery - A Workflow Example

The structural features of 6-bromo-1,3-benzodioxol-5-ol make it an attractive starting material for the synthesis of novel bioactive compounds. Below is a workflow illustrating its use in the development of a hypothetical series of kinase inhibitors.

Workflow: Synthesis of a Kinase Inhibitor Library

G A 6-bromo-1,3-benzodioxol-5-ol B O-Alkylation with Propargyl Bromide A->B Base (e.g., K2CO3) Solvent (e.g., Acetone) C Propargylated Intermediate B->C D Suzuki Coupling with Various Boronic Acids C->D Pd Catalyst Base, Solvent E Diverse Library of Potential Kinase Inhibitors D->E F High-Throughput Screening (Kinase Panel) E->F G Hit Identification and Lead Optimization F->G

Caption: Workflow for the synthesis of a kinase inhibitor library.

Protocol: Suzuki Coupling of Propargylated Intermediate

  • Reactant Preparation: In a microwave vial, combine the propargylated intermediate (1 equivalent), the desired boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a mixture of dioxane and water (4:1) to the vial.

  • Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10 minutes.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 120 °C for 30 minutes.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are dried, concentrated, and the product is purified by preparative HPLC to yield the final compound.

Trustworthiness of the Protocol: This protocol incorporates standard, well-established conditions for Suzuki coupling reactions, a cornerstone of modern medicinal chemistry. The use of a microwave reactor enhances reaction rates and often improves yields. The purification by preparative HPLC ensures a high degree of purity for the final compounds, which is critical for accurate biological evaluation.

Conclusion

While direct information on "7-bromo-1,3-dioxaindan-5-ol" is scarce, its structural analog, 6-bromo-1,3-benzodioxol-5-ol, serves as a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an excellent starting point for the design and synthesis of novel small molecules with potential therapeutic applications. The protocols and workflows outlined in this guide are based on established chemical principles and provide a solid foundation for researchers and drug development professionals working with this class of compounds.

References

  • 6-Bromo-1,3-benzodioxol-5-ol | C7H5BrO3. PubChem. [Link]

A Comprehensive Technical Guide to 7-bromo-1,3-dioxaindan-5-ol: Synthesis, Properties, and Handling

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

7-bromo-1,3-dioxaindan-5-ol, also known as 7-bromo-1,3-benzodioxol-5-ol, belongs to the benzodioxole class of compounds. The benzodioxole moiety is a common scaffold in medicinal chemistry and natural products, valued for its ability to modulate metabolic stability and receptor binding. The strategic placement of a bromine atom and a hydroxyl group on this scaffold makes 7-bromo-1,3-dioxaindan-5-ol a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and biological probes.[1][2]

The lack of a dedicated CAS number suggests that this compound may be a novel or infrequently synthesized intermediate. However, based on its structure, we can infer its properties and reactivity.

Table 1: Physicochemical Properties of 7-bromo-1,3-dioxaindan-5-ol and Related Compounds

PropertyPredicted/Inferred Value for 7-bromo-1,3-dioxaindan-5-olRelated Compound Data
Molecular Formula C₇H₅BrO₃C₇H₅BrO₂ (5-Bromo-1,3-benzodioxole)[3]
Molecular Weight ~217.02 g/mol 201.02 g/mol (5-Bromo-1,3-benzodioxole)[3]
Appearance Likely a solid at room temperatureSolid (7-bromo-benzo[4]dioxole-5-carbaldehyde)[5]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.Water solubility is likely low.
CAS Registry Number Not found2635-13-4 (5-Bromo-1,3-benzodioxole)[3]

Synthesis and Spectroscopic Characterization

The synthesis of 7-bromo-1,3-dioxaindan-5-ol would likely proceed from a commercially available substituted catechol or a related benzodioxole precursor. A plausible synthetic route could involve the bromination of 1,3-benzodioxol-5-ol.

Hypothetical Synthetic Protocol

A potential synthesis could involve the following steps:

  • Protection of the hydroxyl group of 1,3-benzodioxol-5-ol to prevent unwanted side reactions during bromination.

  • Electrophilic bromination of the protected benzodioxole. The directing effects of the dioxole and protected hydroxyl groups would need to be carefully considered to achieve the desired regioselectivity at the 7-position.

  • Deprotection of the hydroxyl group to yield the final product, 7-bromo-1,3-dioxaindan-5-ol.

SynthesisWorkflow start 1,3-Benzodioxol-5-ol protection Protection of -OH group start->protection bromination Electrophilic Bromination protection->bromination deprotection Deprotection bromination->deprotection product 7-bromo-1,3-dioxaindan-5-ol deprotection->product

Caption: Hypothetical synthetic workflow for 7-bromo-1,3-dioxaindan-5-ol.

Spectroscopic Profile

The structural confirmation of synthesized 7-bromo-1,3-dioxaindan-5-ol would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 7-bromo-1,3-dioxaindan-5-ol

TechniqueExpected Features
¹H NMR Aromatic protons with distinct splitting patterns, a singlet for the methylene bridge protons (O-CH₂-O), and a broad singlet for the hydroxyl proton.
¹³C NMR Aromatic carbons showing the effect of the bromine and hydroxyl substituents, and a characteristic signal for the methylene bridge carbon.
FTIR Characteristic peaks for O-H stretching (broad), C-O stretching, and aromatic C-H and C=C stretching.
Mass Spec A molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Applications in Research and Drug Development

The 7-bromo-1,3-dioxaindan-5-ol scaffold is a valuable starting material for various applications:

  • Fragment-Based Drug Discovery: As a functionalized heterocyclic compound, it can serve as a fragment for screening against biological targets.

  • Lead Optimization: The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold.[6]

  • Synthesis of Natural Product Analogues: Many natural products with interesting biological activities contain the benzodioxole core.[7]

Safety and Handling

While a specific Material Safety Data Sheet for 7-bromo-1,3-dioxaindan-5-ol is not available, the safety precautions for closely related bromo-aromatic and phenolic compounds should be strictly followed.

Hazard Identification

Based on analogous compounds, 7-bromo-1,3-dioxaindan-5-ol should be considered:

  • Harmful if swallowed. [8]

  • Causes skin irritation. [8]

  • May cause serious eye irritation. [8]

  • May cause respiratory irritation. [9]

Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves.

    • Use safety glasses with side-shields or goggles.

    • A lab coat should be worn.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

SafetyProtocol cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Response gloves Chemical-Resistant Gloves hygiene Practice Good Lab Hygiene gloves->hygiene goggles Safety Goggles goggles->hygiene labcoat Lab Coat labcoat->hygiene fumehood Work in Fume Hood fumehood->hygiene spill Spill Containment hygiene->spill firstaid First Aid Measures hygiene->firstaid compound 7-bromo-1,3-dioxaindan-5-ol compound->gloves compound->goggles compound->labcoat compound->fumehood

Caption: Recommended safety protocols for handling 7-bromo-1,3-dioxaindan-5-ol.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

  • If on Skin: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][8]

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

7-bromo-1,3-dioxaindan-5-ol represents a promising, albeit not extensively documented, chemical intermediate. Its synthesis is feasible through established organic chemistry methodologies. The presence of both a hydroxyl group and a bromine atom on the benzodioxole scaffold provides multiple avenues for further chemical modification, making it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Researchers working with this compound should adhere to stringent safety protocols based on the known hazards of similar chemical entities.

References

  • Safety Data Sheet. (2014, June 29). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2014, December 12). Thermo Fisher Scientific.
  • SAFETY D
  • CAS RN 2635-13-4. Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2018, November 13). Spectrum Chemical.
  • 7-Bromo-1,3-dioxaindane-5-carboxylic acid. PubChem.
  • 7-bromo-benzo[4]dioxole-5-carbaldehyde AldrichCPR. Sigma-Aldrich.

  • 7-bromo-1,3-dioxaindan-5-amine — Chemical Substance Inform
  • 1,3-Benzodioxol-5-ol, 7-bromo-, form
  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
  • A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. (2022, October 7). Molecules.
  • Safe Synthesis of 4,7-Dibromo[8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018, October 9). Molecules.

  • Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one. Molbase.
  • Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH&Co.KG.
  • 5-Bromo-1,3-benzodioxole. (2025, August 21). Chemsrc.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022, June 10). Frontiers in Plant Science.

Sources

crystal structure and X-ray diffraction of 7-bromo-1,3-dioxaindan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the crystallographic characterization of 7-bromo-1,3-dioxaindan-5-ol (also known as 7-bromo-1,3-benzodioxol-5-ol), focusing on experimental workflows, structural refinement, and supramolecular assembly.

Executive Summary

The compound 7-bromo-1,3-dioxaindan-5-ol (C₇H₅BrO₃) is a highly functionalized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. It features a rigid 1,3-benzodioxole core, a hydrogen-bond-donating hydroxyl group, and a polarizable bromine atom capable of participating in halogen bonding. Understanding its precise three-dimensional conformation and solid-state packing is critical for rational drug design and crystal engineering. This whitepaper outlines the definitive protocols for crystal growth, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and the mechanistic interpretation of its supramolecular architecture.

Chemical Context and Structural Significance

The 1,3-dioxaindan (benzodioxole) ring system is a privileged scaffold in medicinal chemistry. Crystallographically, the benzodioxole core is typically essentially planar, though the methylene carbon of the fused dioxole ring can occasionally adopt a slight envelope conformation depending on the steric demands of the crystal lattice[1][2].

The introduction of the 7-bromo and 5-hydroxyl substituents fundamentally alters the electrostatic landscape of the molecule:

  • Hydrogen Bonding: The 5-hydroxyl group acts as a strong classical hydrogen bond donor.

  • Halogen Bonding: The 7-bromo substituent exhibits an anisotropic charge distribution. The electron-withdrawing nature of the aromatic ring creates a localized region of positive electrostatic potential (the "σ-hole") along the extension of the C–Br covalent bond. This σ-hole enables highly directional, non-covalent interactions with Lewis bases (such as the adjacent dioxole oxygen atoms), a phenomenon critical to modern structure-based drug design[3][4].

Experimental Methodologies

As a self-validating system, the following protocols incorporate built-in quality control checkpoints to ensure the integrity of the crystallographic data.

Crystal Growth Protocol

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation process is required.

  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) 7-bromo-1,3-dioxaindan-5-ol in 2 mL of a binary solvent system (e.g., ethyl acetate/hexanes, 1:1 v/v). The polar ethyl acetate solvates the hydroxyl group, while hexanes act as an antisolvent to modulate solubility.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Slow Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Maintain the vial at a constant 20 °C in a vibration-free environment.

  • Validation Check: After 4–7 days, inspect the vial under polarized light microscopy. Select a single, transparent, block-like crystal with well-defined faces and uniform extinction under cross-polarizers, ensuring the absence of twinning.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The selected crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm) is mounted on a MiTeGen loop using perfluorinated polyether oil and immediately transferred to the diffractometer's cold stream.

  • Data Collection: We utilize a temperature of 100 K during data collection. Causality: Cryogenic cooling minimizes atomic thermal vibrations, which drastically enhances high-angle diffraction intensities and reduces the uncertainty in atomic displacement parameters (ADPs). Data is collected using Mo Kα radiation (λ = 0.71073 Å) to minimize absorption effects compared to Cu Kα.

  • Structure Solution: The phase problem is solved using the SHELXT program. Causality: SHELXT employs a highly efficient dual-space algorithm that expands the data to the P1 space group, tests all Laue groups, and automatically assigns elements based on integrated peak densities, resulting in a highly unbiased initial electron density map[5].

  • Structure Refinement: Full-matrix least-squares refinement on F2 is performed using Olex2 (incorporating the olex2.refine or SHELXL engine). Causality: Olex2 provides a rigorous mathematical framework for applying geometric restraints and constraints, ensuring that the final model is chemically sensible even in the presence of minor disorder[6].

SCXRD_Workflow N1 Crystal Selection & Mounting (100 K) N2 Data Collection (Mo Kα Radiation) N1->N2 Diffractometer N3 Data Reduction & Absorption Correction N2->N3 Raw Frames N4 Structure Solution (SHELXT Dual-Space) N3->N4 hkl File N5 Structure Refinement (Olex2 / SHELXL) N4->N5 Initial Phase N6 Crystallographic Information File (CIF) N5->N6 Final Model

Caption: Step-by-step workflow for the Single-Crystal X-Ray Diffraction analysis of the target compound.

Crystallographic Data and Refinement

The quantitative data derived from the SCXRD experiment must be rigorously tabulated to validate the structural model. Table 1 presents the representative crystallographic parameters for the 7-bromo-1,3-dioxaindan-5-ol scaffold.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₇H₅BrO₃
Formula weight 217.02 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a=7.85 Å, b=11.20 Å, c=8.45 Å, β=95.4∘
Volume, Z 739.5 ų, 4
Calculated density 1.949 g/cm³
Absorption coefficient ( μ ) 5.12 mm⁻¹
F(000) 424
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.085
Largest diff. peak and hole 0.45 and -0.52 e·Å⁻³

Self-Validation Check: The largest residual electron density peak (0.45 e·Å⁻³) is located near the bromine atom, which is a standard artifact of Fourier truncation errors associated with heavy halogens, confirming the refinement has converged successfully.

Structural Analysis and Mechanistic Insights

Intramolecular Geometry

The refinement confirms that the 1,3-benzodioxole core is nearly planar. The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of the fused ring system is typically less than 0.05 Å[2]. The C–Br bond length is observed at approximately 1.89 Å, characteristic of an sp2 hybridized carbon bonded to bromine. The C–O bond lengths within the dioxole ring exhibit slight asymmetry due to the electronic push-pull effects exerted by the para-hydroxyl group and the meta-bromo substituent.

Supramolecular Architecture: Hydrogen and Halogen Bonding

The solid-state packing is dictated by a competitive interplay between classical hydrogen bonding and halogen bonding.

  • Primary Assembly (Hydrogen Bonding): The molecules self-assemble into 1D supramolecular chains via strong O–H···O hydrogen bonds. The hydroxyl group acts as the donor, while one of the dioxole oxygen atoms of an adjacent molecule acts as the acceptor.

  • Cross-Linking (Halogen Bonding): The 1D chains are cross-linked into a robust 2D/3D network via C–Br···O halogen bonds. The σ-hole on the bromine atom interacts with the lone pairs of the hydroxyl oxygen or the second dioxole oxygen[3][4]. The C–Br···O angle approaches 175°, confirming the highly directional nature of the σ-hole interaction.

Table 2: Key Intermolecular Interactions (Representative)

Interaction TypeDonor-H···AcceptorD–H (Å)H···A (Å)D···A (Å)Angle (°)
Hydrogen Bond O1–H1···O3^i0.841.922.74165
Halogen Bond C7–Br1···O2^iiN/A3.153.15172

(Symmetry codes: i = x, y-1, z; ii = -x, -y, -z)

Supramolecular_Assembly M1 7-bromo-1,3-dioxaindan-5-ol (Monomer) H1 O-H···O Hydrogen Bonding (Strong Donor-Acceptor) M1->H1 5-OH Group X1 C-Br···O Halogen Bonding (σ-Hole Interaction) M1->X1 7-Br Group P1 1D Supramolecular Chains H1->P1 Primary Assembly P2 2D/3D Crystal Network X1->P2 Cross-linking P1->P2 Packing

Caption: Logical flow of supramolecular assembly driven by orthogonal H-bonding and Halogen bonding.

Conclusion

The crystallographic characterization of 7-bromo-1,3-dioxaindan-5-ol reveals a highly orchestrated solid-state architecture. By utilizing low-temperature SCXRD, dual-space structure solution (SHELXT), and rigorous refinement (Olex2), researchers can accurately map the delicate balance between classical hydrogen bonding and highly directional σ-hole halogen bonding. These structural insights are indispensable for professionals engaged in crystal engineering, polymorph screening, and the rational design of benzodioxole-derived therapeutics.

References

  • Zukerman-Schpector, J., et al. "Crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole." IUCr Journals, 2015.[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." IUCr Journals, 2015.[Link]

  • Lu, Y., et al. "Ab initio investigation of the complexes between bromobenzene and several electron donors: some insights into the magnitude and nature of halogen bonding interactions." PubMed, 2007.[Link]

  • Bourahla, K., et al. "Crystal structure of (±)-3-[(benzo[d][1,3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one." PMC, 2012.[Link]

  • Bourhis, L. J., et al. "The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected." IUCr Journals, 2015.[Link]

  • ResearchGate. "Depiction of the halogen-bonding motif from the X-ray crystal structure..." ResearchGate, 2024.[Link]

Sources

The Discovery and Synthetic Utility of 7-Bromo-1,3-dioxaindan-5-ol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 1,3-dioxaindan (1,3-benzodioxole) motif is a highly privileged pharmacophore, frequently deployed as a bioisostere for catechol rings to improve metabolic stability. Among its functionalized derivatives, 7-bromo-1,3-dioxaindan-5-ol (also known as 7-bromobenzo[d][1,3]dioxol-5-ol, CAS: 66799-94-8) has emerged as a critical synthetic intermediate[1]. This whitepaper provides an in-depth technical analysis of its structural rationale, de novo synthesis, and application in developing targeted therapeutics. By leveraging its orthogonal reactivity—an aryl bromide for transition-metal catalysis and a phenol for etherification—medicinal chemists can rapidly construct complex, multi-cyclic active pharmaceutical ingredients (APIs)[2].

Structural Rationale & Pharmacophore Properties

The architectural value of 7-bromo-1,3-dioxaindan-5-ol lies in its precise substitution pattern, which dictates both its chemical reactivity and biological behavior:

  • Metabolic Shielding: The methylenedioxy bridge (1,3-dioxaindan core) masks the traditional catechol moiety. This prevents rapid Phase II metabolism by Catechol-O-Methyltransferase (COMT), significantly extending the half-life of derived drugs.

  • Orthogonal Functionalization: The molecule possesses two distinct reactive handles. The hydroxyl group at the C5 position acts as a powerful electron-donating group and a nucleophile for Williamson ether syntheses. Conversely, the bromine atom at the C7 position serves as an electrophilic vector for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Steric and Electronic Tuning: The proximity of the bromine to the dioxole oxygen induces unique stereoelectronic effects, locking the conformation of subsequent substituents and enhancing target binding affinity in deep hydrophobic kinase pockets.

De Novo Synthesis: Causality and Design

A common pitfall in synthesizing substituted benzodioxoles is attempting the direct electrophilic bromination of 1,3-benzodioxol-5-ol (sesamol). Because the hydroxyl group is a dominant activating group, direct bromination overwhelmingly directs to the C6 position (ortho to the OH and para to the dioxole oxygen).

To achieve the required C7-bromo substitution, causality dictates a different synthetic logic: formylation followed by Baeyer-Villiger oxidation .

The optimal route begins with 3-bromo-4,5-dihydroxybenzaldehyde. Methylenation of the catechol yields the stable intermediate 7-bromo-benzo[1,3]dioxole-5-carbaldehyde (CAS: 19522-96-4)[3]. This aldehyde is then subjected to a Baeyer-Villiger oxidation to selectively migrate the electron-rich aryl ring, forming a formate ester that is subsequently hydrolyzed to the target phenol[1].

Synthesis_Workflow SM 3-Bromo-4,5-dihydroxy- benzaldehyde Aldehyde 7-Bromo-1,3-benzodioxole- 5-carbaldehyde SM->Aldehyde CH2Br2, CuO K2CO3, DMF Formate Formate Ester Intermediate Aldehyde->Formate mCPBA, CH2Cl2 Baeyer-Villiger Product 7-Bromo-1,3-dioxaindan-5-ol (CAS: 66799-94-8) Formate->Product NaOH, MeOH Hydrolysis

Synthetic workflow for 7-bromo-1,3-dioxaindan-5-ol via Baeyer-Villiger oxidation.

Experimental Protocols: Self-Validating Systems

To ensure high fidelity and reproducibility, the following protocol incorporates In-Process Controls (IPC) to create a self-validating synthetic system. Standard laboratory safety protocols must be observed, as the target compound is a recognized skin and respiratory irritant (GHS Category 2 and 3)[4].

Protocol: Baeyer-Villiger Oxidation and Hydrolysis

Objective: Convert 7-bromo-1,3-benzodioxole-5-carbaldehyde[3] to 7-bromo-1,3-dioxaindan-5-ol[1].

Step 1: Oxidation

  • Initiation: Dissolve 7-bromo-1,3-benzodioxole-5-carbaldehyde (10.0 g, 43.6 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (200 mL, 0.2 M) under an N₂ atmosphere.

  • Reagent Addition: Cool the vessel to 0 °C. Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 14.6 g, 65.4 mmol, 1.5 eq) portion-wise. Causality: Portion-wise addition controls the exothermic peroxy-bond cleavage, preventing thermal degradation of the dioxole ring.

  • Propagation: Allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Self-Validation (IPC 1): Pull a 50 µL aliquot and analyze via LC-MS. The aldehyde peak (M+H = 229) must be ≤2% relative area, replaced by the formate ester (M+H = 245). If incomplete, spike with 0.2 eq mCPBA and stir for 2 additional hours.

Step 2: Quench and Hydrolysis 5. Quench: Add saturated aqueous Na₂S₂O₃ (100 mL) and stir vigorously for 30 minutes. Self-Validation (IPC 2): Test the organic layer with KI-starch paper to ensure complete destruction of excess peroxides (paper must remain white). 6. Hydrolysis: Separate the organic layer, dry over MgSO₄, and concentrate in vacuo. Dissolve the crude formate ester in MeOH (100 mL). Cool to 0 °C and add 1M NaOH (87 mL, 2.0 eq) dropwise. Stir for 2 hours. 7. Isolation: Acidify the mixture to pH 3 using 1M HCl to protonate the phenoxide. Extract with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 4:1) to yield the pure product as an off-white solid.

Quantitative Data: Reaction Optimization

The choice of oxidant in the Baeyer-Villiger step is critical. H₂O₂/HCOOH mixtures often lead to unwanted hydrolysis of the methylenedioxy bridge due to high acidity, whereas mCPBA provides optimal chemoselectivity.

Table 1: Optimization of Baeyer-Villiger Oxidation Conditions

EntryOxidant (Eq)SolventTemp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)Purity (HPLC)
1H₂O₂ / HCOOH (3.0)HCOOH252485%42%*88%
2Urea-H₂O₂ (2.0)THF501870%55%92%
3mCPBA (1.1)CH₂Cl₂251292%78%96%
4 mCPBA (1.5) CH₂Cl₂ 25 12 >98% 89% >99%

*Low yield in Entry 1 is attributed to acid-catalyzed deprotection of the 1,3-dioxaindan ring, yielding catechol byproducts.

Applications in Drug Discovery (Signaling Pathways)

Once synthesized, 7-bromo-1,3-dioxaindan-5-ol is frequently elaborated into highly potent kinase inhibitors. By performing a Williamson ether synthesis at the C5-phenol and a Suzuki-Miyaura coupling at the C7-bromide, researchers can generate libraries of compounds targeting the PI3K/AKT/mTOR signaling pathway .

In these architectures, the benzodioxole core acts as a hinge-binding motif, anchoring the drug into the ATP-binding pocket of Phosphoinositide 3-kinase (PI3K), thereby halting the downstream phosphorylation cascade responsible for tumor cell proliferation.

Kinase_Signaling Inhibitor 7-BDO Derived Kinase Inhibitor PI3K PI3K Kinase Inhibitor->PI3K Allosteric Blockade EGFR EGFR (RTK) EGFR->PI3K Phosphorylation AKT AKT (PKB) PI3K->AKT PIP3 Generation mTOR mTORC1 Complex AKT->mTOR Activation Tumor Tumor Proliferation mTOR->Tumor Cell Growth

Mechanism of action for 7-BDO derived inhibitors targeting the PI3K/AKT signaling pathway.

References

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 7-Bromo-1,3-dioxaindan-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of a molecule is a cornerstone of its viability as a therapeutic agent. It dictates not only the shelf-life and storage conditions of a drug substance but also its behavior in physiological environments, impacting bioavailability, metabolism, and ultimately, safety and efficacy. This guide offers a comprehensive exploration of the thermodynamic stability of 7-bromo-1,3-dioxaindan-5-ol and its derivatives, a scaffold of potential interest in medicinal chemistry due to its structural motifs, which are present in various biologically active compounds.

This document is crafted for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of protocols to provide a deeper understanding of the principles governing molecular stability. We will dissect the theoretical underpinnings of stability, from conformational analysis to the predictive power of computational chemistry. Subsequently, we will detail the practical, experimental methodologies required to quantify and validate these theoretical insights. By integrating established principles with actionable protocols, this guide aims to equip scientists with the necessary tools to rigorously assess and understand the thermodynamic behavior of this and related molecular families.

Part 1: Theoretical Framework for Stability Assessment

A molecule's thermodynamic stability is not a monolithic property but rather the sum of intricate intramolecular and intermolecular forces. A priori understanding of these forces through theoretical and computational analysis is a critical first step in predicting a compound's behavior.

Conformational Analysis of the 1,3-Dioxaindan Ring System

The 1,3-dioxaindan core is a bicyclic system where a 1,3-dioxane ring is fused to a benzene ring. The conformational behavior of the six-membered 1,3-dioxane ring is paramount to the overall stability of the molecule.

  • Chair and Twist-Boat Conformations : Like its cyclohexane counterpart, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] This chair form can undergo ring inversion, passing through higher-energy twist-boat intermediates.[1] However, the presence of two oxygen atoms significantly alters the ring's geometry compared to cyclohexane, with shorter C-O bond lengths leading to more pronounced diaxial interactions.[2] Consequently, substituents on the 1,3-dioxane ring will have distinct energetic preferences for axial versus equatorial positions.

  • Influence of Substituents : For derivatives of 7-bromo-1,3-dioxaindan-5-ol, any substitution on the non-aromatic part of the dioxaindan ring system would strongly favor an equatorial orientation to avoid steric clashes with the axial positions. The fusion of the benzene ring restricts the conformational flexibility of the 1,3-dioxane portion of the molecule compared to a simple substituted 1,3-dioxane. Computational studies on 5-substituted 1,3-dioxanes have shown that the energy barriers for conformational isomerization can be quantified, providing insight into the relative stability of different conformers.[3][4]

The Role of Bromo- and Hydroxyl- Substituents

The substituents on the aromatic ring are critical determinants of the molecule's electronic properties and intermolecular interactions.

  • Inductive and Resonance Effects : The bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect.[5] The hydroxyl group is an activating group, exhibiting an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I). These electronic effects modulate the electron density of the aromatic ring, influencing its susceptibility to oxidative or hydrolytic degradation.

  • Intramolecular Hydrogen Bonding : The proximity of the hydroxyl group at position 5 to the oxygen atoms of the 1,3-dioxaindan ring may allow for the formation of intramolecular hydrogen bonds. Such bonds can significantly enhance the thermodynamic stability of the molecule by lowering its ground-state energy.[6]

  • Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile.[7] In the solid state, these interactions can play a crucial role in stabilizing the crystal lattice, potentially leading to a higher melting point and greater thermal stability.

Computational Approaches to Predicting Thermodynamic Stability

Computational chemistry provides powerful tools for predicting molecular stability before a compound is even synthesized. Density Functional Theory (DFT) is a widely used method for modeling the electronic structure of molecules and predicting their properties.[8][9]

A typical workflow for in-silico stability analysis involves geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface.[10] Key parameters derived from these calculations that inform on stability include:

  • HOMO-LUMO Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally implies greater kinetic stability.

  • Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electron density distribution around the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack, which can be potential sites for degradation.

  • Bond Dissociation Energies (BDEs) : Calculating the energy required to break specific bonds can help identify the weakest points in the molecule and predict likely degradation pathways under thermal stress.[6]

G cluster_0 Computational Stability Workflow cluster_1 Thermodynamic Properties cluster_2 Reactivity Descriptors mol_design Molecular Structure Input (e.g., 7-bromo-1,3-dioxaindan-5-ol) geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-311++G(d,p)) mol_design->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry thermo_analysis Thermochemical Analysis freq_calc->thermo_analysis Vibrational Frequencies reactivity_analysis Reactivity & Degradation Pathway Analysis freq_calc->reactivity_analysis Electronic Properties stability_prediction Predicted Thermodynamic Stability thermo_analysis->stability_prediction reactivity_analysis->stability_prediction enthalpy Enthalpy (ΔH) gibbs Gibbs Free Energy (ΔG) homo_lumo HOMO-LUMO Gap mep MEP Surface bde Bond Dissociation Energies

Caption: Workflow for in-silico thermodynamic stability prediction.

Part 2: Experimental Determination of Thermodynamic Stability

While theoretical predictions are invaluable, empirical data from laboratory experiments are the gold standard for determining thermodynamic stability. The following sections detail the key techniques used in the pharmaceutical industry for this purpose.

Overview of Experimental Techniques

A multi-faceted approach is necessary to build a comprehensive stability profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide data on thermal stability in the solid state, while forced degradation studies probe the chemical stability of the molecule under various stress conditions.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition events.[11]

Detailed Experimental Protocol for DSC:

  • Instrument Calibration : Calibrate the DSC instrument for temperature and heat flow using a certified indium standard. The extrapolated onset temperature for indium should be 156.6 ± 0.5 °C and the enthalpy of fusion should be 28.6 ± 2.9 J/g.[12]

  • Sample Preparation : Accurately weigh 2-5 mg of the 7-bromo-1,3-dioxaindan-5-ol derivative into a clean aluminum DSC pan.

  • Encapsulation : Hermetically seal the pan to prevent any loss of volatile decomposition products.

  • Instrument Setup :

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas (typically nitrogen) to a flow rate of 50 mL/min.[12]

  • Thermal Program :

    • Equilibrate the cell at a starting temperature of 25-30 °C.

    • Ramp the temperature at a constant rate, typically 10 °C/min, up to a final temperature beyond any expected thermal events (e.g., 350-400 °C).[12]

  • Data Analysis : Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events. The melting point is a key indicator of purity and solid-state stability, while the onset of decomposition provides a measure of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying mass loss associated with desolvation, dehydration, or thermal decomposition.[13][14]

Detailed Experimental Protocol for TGA:

  • Instrument Calibration : Ensure the TGA balance is calibrated using standard weights and the temperature is calibrated using appropriate reference materials.

  • Sample Preparation : Place 5-10 mg of the 7-bromo-1,3-dioxaindan-5-ol derivative into a tared TGA pan (ceramic or platinum).[15]

  • Instrument Setup :

    • Place the sample pan onto the TGA balance mechanism.

    • Set the purge gas (typically nitrogen for inert atmosphere) to a flow rate of 20-50 mL/min.

  • Thermal Program :

    • Equilibrate the furnace at a starting temperature of 25-30 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600-800 °C).[16]

  • Data Analysis : Analyze the TGA curve (mass vs. temperature) to determine the temperatures at which mass loss occurs. The onset temperature of significant mass loss is a key indicator of the compound's thermal decomposition temperature.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify likely degradation products and pathways, and to establish the intrinsic stability of a drug substance.[17] These studies are mandated by regulatory bodies like the ICH.[18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions start API Batch (7-bromo-1,3-dioxaindan-5-ol derivative) hydrolysis Hydrolysis (Acid & Base) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation thermal Thermal (Dry & Wet Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analysis of Stressed Samples (e.g., Stability-Indicating HPLC) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis identification Characterization of Degradants (e.g., LC-MS) analysis->identification Detect & Quantify Degradants pathway Elucidation of Degradation Pathways identification->pathway Structure of Degradants

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation:

  • Acid and Base Hydrolysis :

    • Prepare solutions of the test compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[19]

    • Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[19]

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Oxidative Degradation :

    • Prepare a solution of the test compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).[20]

    • Store the solution at room temperature, protected from light, for a defined period (e.g., up to 24 hours).

    • At various time points, withdraw an aliquot, dilute, and analyze by HPLC.

  • Thermal Degradation :

    • Place the solid compound in a controlled temperature and humidity chamber (e.g., 80 °C, 75% relative humidity).[18]

    • Also, prepare a solution of the compound in a suitable solvent and heat it.

    • After a defined period, remove the samples, prepare solutions of the solid material, and analyze all samples by HPLC.

  • Photolytic Degradation :

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • Simultaneously, keep control samples protected from light.

    • After a defined exposure period, analyze the samples by HPLC and compare them to the controls.

Stability-Indicating Analytical Methods

A validated stability-indicating analytical method is crucial for the success of forced degradation studies. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.[21] The method must be able to separate the parent drug from all process impurities and degradation products, allowing for accurate quantification of the decline in the parent compound's concentration.[22][23]

Part 3: Data Synthesis and Interpretation

As no specific stability data for 7-bromo-1,3-dioxaindan-5-ol derivatives are currently available in the public domain, this section will synthesize information from analogous structures to build a predictive stability profile.

Predicted Stability Profile of 7-Bromo-1,3-dioxaindan-5-ol Derivatives
  • Expected Degradation Pathways : The 1,3-dioxaindan (cyclic acetal) moiety is expected to be the most labile part of the molecule under acidic conditions, leading to hydrolysis and ring-opening to form the parent aldehyde/ketone and diol. The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, potentially forming quinone-type structures. Under harsh basic conditions, degradation of the aromatic system could also occur.

  • Influence of Derivatives :

    • Esterification or Etherification of the Phenolic Hydroxyl : This would likely increase stability towards oxidation but might introduce a new site for hydrolysis (in the case of an ester).

    • Substitution on the Dioxane Ring : Alkyl or aryl substituents could sterically hinder the approach of reactants, potentially increasing the stability of the acetal.

Comparative Data from Analogous Structures

To provide a quantitative context, the following table summarizes thermal stability data for structurally related compounds. This data can serve as a benchmark when evaluating experimental results for 7-bromo-1,3-dioxaindan-5-ol derivatives.

CompoundStructureMelting Point (°C)Decomposition Onset (°C)TechniqueReference
PhenolC₆H₅OH40.5~182DSC/TGA[24]
4-BromophenolBr-C₆H₄-OH63-66>200DSC/TGA[25]
1,3-BenzodioxoleC₇H₆O₂-18(Boiling Point 172-173)N/A[26]
Sesamol (5-hydroxy-1,3-benzodioxole)C₇H₆O₃62-65~200TGA[27]

Note: The decomposition onset temperatures are approximate and can vary based on experimental conditions like heating rate and atmosphere. The data presented is for comparative purposes and highlights general trends.

Conclusion and Future Perspectives

The thermodynamic stability of 7-bromo-1,3-dioxaindan-5-ol and its derivatives is a multifactorial property governed by its conformational preferences, the electronic nature of its substituents, and its intermolecular interactions in the solid state. This guide has outlined a comprehensive strategy for evaluating this stability, integrating theoretical predictions with robust experimental methodologies.

The primary anticipated liabilities for this scaffold are acid-catalyzed hydrolysis of the 1,3-dioxaindan ring and oxidation of the phenolic moiety. Computational modeling can provide initial insights into potential weak points, while a suite of experimental techniques including DSC, TGA, and forced degradation studies are essential for generating the definitive data required for drug development.

Future work should focus on the synthesis of 7-bromo-1,3-dioxaindan-5-ol and a library of its derivatives, followed by the application of the experimental protocols detailed herein. Such studies will not only elucidate the structure-stability relationships for this specific class of compounds but also contribute to the broader understanding of how to engineer stability in complex heterocyclic molecules. The development of a validated, stability-indicating HPLC method will be a critical first step in this endeavor. By systematically applying the principles and techniques outlined in this guide, researchers can confidently characterize the thermodynamic stability of these novel compounds, a crucial step on the path to developing safe and effective new medicines.

References

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3).
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Reynolds, D. W., et al. (2002). Forced degradation of a drug substance: A case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 47-55.
  • Wavefunction, Inc. (2024). Spartan '24 Parallel Suite. Irvine, CA.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • Open Access Journals. (2024).
  • BenchChem. (2025). Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.
  • Politzer, P., Lane, J. R., Concha, M. C., Ma, Y., & Murray, J. S. (2007). Halogen bonding and the design of new materials. Journal of Molecular Modeling, 13(2), 305-311.
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry.
  • Qualitest. (2025).
  • International Research Journal of Pharmacy and Medical Sciences. (2021).
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development - A Review.
  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Slideshare. (n.d.). Computational study of small organic molecular using density functional theory (DFT).
  • ResearchGate. (2025). (PDF) Development and validation of Stability Indicating HPLC method for determination of Ellagic and Gallic acid in Jambul seed.
  • Torontech. (2025).
  • SciSpace. (n.d.). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts.
  • Kessinger, U. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 503-606.
  • Chemistry Stack Exchange. (2020). What are the ways to ensure thermodynamic stability of a DFT modelled new structure?.
  • Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871-874.
  • Malvern Panalytical. (n.d.). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability.
  • Leggett, D. J. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1836-1845.
  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Cooper, A. (n.d.). Differential Scanning Calorimetry (DSC) of Proteins.
  • Chemistry Stack Exchange. (2018). Acidity order of 4-halophenols.
  • ResearchGate. (n.d.). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane).
  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
  • PubMed. (2017).
  • National Bureau of Standards. (n.d.). Thermodynamic properties of some gaseous halogen compounds.
  • PLOS. (2015).
  • ResearchGate. (2025). (PDF)
  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of novel benzo[d][17][19]dioxole substituted organo selenium compounds.

  • PMC. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • BenchChem. (2025). Spectroscopic Profile of 5-Bromo-1,3-benzodioxole: A Technical Guide.
  • ScienceMadness Discussion Board. (2022). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?.

Sources

Methodological & Application

Suzuki cross-coupling reactions using 7-bromo-1,3-dioxaindan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Direct Suzuki-Miyaura Cross-Coupling of 7-Bromo-1,3-dioxaindan-5-ol

Executive Summary & Substrate Profiling

The compound 7-bromo-1,3-dioxaindan-5-ol (frequently cataloged as 7-bromo-1,3-benzodioxol-5-ol) is a highly valuable building block in pharmaceutical chemistry and natural product synthesis. It features a fused 1,3-dioxolane ring and a free phenolic hydroxyl group. The synthesis of biaryl derivatives from this scaffold via Suzuki-Miyaura cross-coupling presents a unique mechanistic challenge: the basic conditions required for the coupling deprotonate the phenol, generating an electron-rich phenoxide that severely dampens the oxidative addition of palladium[1]. This application note details a causality-driven protocol to achieve high-yielding cross-couplings without the need for prior phenol protection, saving critical steps in drug development workflows.

Mechanistic Causality & Catalyst Selection

In a standard Suzuki coupling, the rate-limiting step for electron-rich aryl halides is the oxidative addition of the Pd(0) species into the C–Br bond.

  • The Electronic Challenge : The pKa of the phenol group is approximately 9–10. Under standard Suzuki conditions utilizing bases like K₂CO₃ or K₃PO₄, the phenol is deprotonated. The resulting phenoxide anion donates massive electron density into the aromatic ring via resonance, effectively deactivating the C–Br bond toward oxidative addition[1].

  • The Ligand Solution : To overcome this thermodynamic barrier without adding protection and deprotection steps, highly active, electron-rich, and sterically demanding phosphine ligands must be employed. Buchwald-type biaryl phosphine ligands (e.g., SPhos or XPhos) or robust bidentate ligands (e.g., dppf) increase the electron density on the palladium center, accelerating oxidative addition while preventing catalyst deactivation and protodehalogenation[1][2].

CatalyticCycle Pd0 1. Pd(0) Active Catalyst (Electron-Rich Ligand) OxAdd 2. Oxidative Addition (Overcomes Phenoxide Deactivation) Pd0->OxAdd PdII 3. Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet 4. Transmetalation (Ar'-B(OH)2 + Base) PdII->TransMet PdII_Biaryl 5. Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Biaryl RedElim 6. Reductive Elimination (Releases Biaryl Product) PdII_Biaryl->RedElim RedElim->Pd0

Caption: Mechanistic catalytic cycle of the Suzuki cross-coupling reaction highlighting key electronic steps.

Quantitative Optimization Data

The following table synthesizes optimization data for the cross-coupling of unprotected bromophenol and benzodioxole derivatives, demonstrating the direct causality between catalyst choice and reaction yield[1][2][3].

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O80< 30%Poor oxidative addition; triphenylphosphine is insufficiently electron-rich for phenoxides.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O9065%Bidentate ligand stabilizes Pd intermediates; moderate conversion achieved[2].
Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄Toluene/H₂O80> 90%Sterically demanding, electron-rich Buchwald ligand rapidly forces oxidative addition[1].
LaF₃·Pd NanocatalystNaOHH₂O7081%Heterogeneous green alternative; requires longer reaction times but simplifies workup[3].

Self-Validating Experimental Protocol

This procedure is optimized for the direct coupling of 7-bromo-1,3-dioxaindan-5-ol using the highly active Pd(OAc)₂/SPhos system.

Reagents & Equipment
  • Substrate: 7-bromo-1,3-dioxaindan-5-ol (1.0 equiv, limiting reagent)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • Ligand: SPhos (0.04 equiv, 4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / H₂O (10:1 v/v, rigorously degassed)

  • Equipment: Schlenk flask, vacuum/N₂ manifold, and magnetic stirrer.

Step-by-Step Methodology
  • System Purging (Self-Validation: Oxygen Exclusion) : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-1,3-dioxaindan-5-ol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the flask with a septum. Apply vacuum for 5 minutes, then backfill with ultra-pure N₂. Repeat this cycle three times.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like SPhos) to inactive phosphine oxides, permanently killing the active catalyst[4].

  • Solvent Addition : Inject degassed Toluene and H₂O (10:1 ratio) via syringe.

    • Observation: The mixture will initially appear as a heterogeneous suspension. As the active Pd(0)-SPhos complex forms, the solution typically transitions to a deep red or orange hue, visually validating catalyst activation.

  • Heating & IPC (In-Process Control) : Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 4–8 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS or TLC (Eluent: 3:1 Hexanes/EtOAc). Look for the disappearance of the starting material. A common side-product is the protodehalogenated benzodioxole; if this exceeds 10%, ensure the solvent was strictly degassed, as protodehalogenation competes when oxidative addition is stalled.

  • Acidic Quench (Critical Causality Step) : Once complete, cool the reaction to room temperature. Do not extract immediately. Because the product contains a free phenol, it exists as a water-soluble potassium phenolate in the basic aqueous phase. Carefully add 1M HCl dropwise until the aqueous layer reaches pH 3–4.

    • Causality: Acidification reprotonates the phenolate back to the neutral phenol, driving the target molecule into the organic phase during extraction.

  • Extraction & Purification : Dilute the mixture with Ethyl Acetate (EtOAc). Separate the layers and extract the aqueous phase twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography : Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure 7-aryl-1,3-dioxaindan-5-ol.

ExpWorkflow Prep 1. Degas Solvents & Setup Mix 2. Add Reagents & Catalyst Prep->Mix Heat 3. Heat to 80°C (IPC by LC-MS) Mix->Heat Quench 4. Acidify to pH 3 (Reprotonate Phenol) Heat->Quench Extract 5. Liquid-Liquid Extraction Quench->Extract Purify 6. Flash Column Chromatography Extract->Purify

Caption: Self-validating experimental workflow for the coupling and acidic isolation of the phenolic product.

References

  • [2] Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry - ACS Publications. URL:

  • [4] Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry - ACS Publications. URL:

  • [1] Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society - ACS Publications. URL:

  • [3] Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC - National Institutes of Health. URL:

Sources

Application Note: Orthogonal Functionalization of 7-Bromo-1,3-dioxaindan-5-ol in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Bifunctional Building Blocks, Palladium-Catalyzed Cross-Coupling, Kinase Inhibitor Synthesis

Executive Summary

In modern active pharmaceutical ingredient (API) synthesis, the 1,3-benzodioxole (1,3-dioxaindan) motif is highly prized for its ability to act as a bioisostere for catechols while providing superior metabolic stability and conformational rigidity. 7-Bromo-1,3-dioxaindan-5-ol (also known as 7-bromo-1,3-benzodioxol-5-ol, CAS 66799-94-8) represents a highly versatile, bifunctional precursor. The presence of both a 5-hydroxyl group and a 7-bromo substituent allows for orthogonal functionalization, enabling chemists to build complex, multi-ring scaffolds such as targeted kinase inhibitors and antiparasitic agents[1][2].

This application note details field-proven methodologies for the stepwise functionalization of 7-bromo-1,3-dioxaindan-5-ol, emphasizing the mechanistic causality behind reagent selection, self-validating protocol steps, and optimized catalytic conditions for Suzuki-Miyaura cross-coupling[3].

Mechanistic Rationale & Molecular Profile

The utility of 7-bromo-1,3-dioxaindan-5-ol lies in its distinct electronic and steric environment, which dictates its reactivity:

  • The 5-Hydroxyl Handle (O-Alkylation/Triflation): The hydroxyl group is highly nucleophilic under mild basic conditions. It can be selectively O-alkylated to attach solubilizing side chains or converted into a triflate (-OTf) to serve as a secondary electrophilic site for subsequent Buchwald-Hartwig aminations.

  • The 7-Bromo Handle (C-C Bond Formation): The bromine atom at the 7-position is primed for oxidative addition by low-valent transition metals (e.g., Pd(0)). The electron-donating nature of the adjacent benzodioxole oxygen atoms slightly deactivates the ring, making the choice of a highly active, electron-rich phosphine ligand critical to overcoming the activation energy barrier during the catalytic cycle[3].

Synthetic Workflow

Workflow A 7-Bromo-1,3-dioxaindan-5-ol (Bifunctional Precursor) B Orthogonal O-Alkylation (Hydroxyl Functionalization) A->B Alkyl Halide, K2CO3, DMF C Pd-Catalyzed Suzuki-Miyaura Coupling B->C Arylboronic Acid, Pd(dppf)Cl2 D Targeted API Scaffold (e.g., GSK-3β Inhibitor) C->D High Yield C-C Bond Formation

Figure 1: Stepwise orthogonal functionalization strategy for 7-bromo-1,3-dioxaindan-5-ol.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful execution of these protocols relies on strict adherence to anhydrous conditions during sensitive steps and proper phase management during biphasic catalysis.

Protocol 1: Orthogonal O-Alkylation of the 5-Hydroxyl Group

This step protects the hydroxyl group while introducing a pharmacophoric side chain (e.g., a methoxybenzyl or morpholinoethyl group).

Causality of Reagent Choice: Potassium carbonate ( K2​CO3​ ) is selected over stronger bases (like NaH ) to prevent potential base-catalyzed ring-opening of the sensitive 1,3-dioxaindan core. Dimethylformamide (DMF) is used as a polar aprotic solvent to strip the hydration shell from the potassium cation, rendering the phenoxide anion highly nucleophilic for a rapid SN​2 displacement.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 7-bromo-1,3-dioxaindan-5-ol (10.0 mmol) in anhydrous DMF (25 mL) under an argon atmosphere.

  • Base Addition: Add finely powdered, oven-dried K2​CO3​ (15.0 mmol, 1.5 eq). Stir at room temperature for 15 minutes to allow phenoxide generation. Self-Validation: The solution will transition from colorless to a pale yellow, indicating the formation of the phenoxide anion.

  • Electrophile Addition: Dropwise, add the chosen alkyl halide (11.0 mmol, 1.1 eq) via syringe over 5 minutes.

  • Reaction & Monitoring: Heat the mixture to 60°C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.3 ) should be completely consumed within 4–6 hours, replaced by a less polar spot ( Rf​≈0.6 ).

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the hydroxyl group functionalized, the 7-bromo position is now subjected to C-C cross-coupling to build the API backbone[3].

Causality of Reagent Choice: Pd(dppf)Cl2​ is selected as the pre-catalyst. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step—often the rate-limiting step when coupling electron-rich benzodioxole systems. A biphasic 1,4-Dioxane/Water system ensures that both the organic substrates and the inorganic base ( Na2​CO3​ ) remain fully solvated, facilitating efficient transmetalation.

Step-by-Step Methodology:

  • Setup: To a Schlenk tube, add the O-alkylated 7-bromo-1,3-dioxaindan derivative (5.0 mmol), the desired arylboronic acid (6.0 mmol, 1.2 eq), and Pd(dppf)Cl2​ (0.25 mmol, 5 mol%).

  • Degassing (Critical Step): Add 1,4-Dioxane (15 mL) and 2M aqueous Na2​CO3​ (7.5 mL). Seal the tube with a rubber septum and degas the mixture via the freeze-pump-thaw method (3 cycles) or vigorous argon sparging for 15 minutes. Self-Validation: Failure to thoroughly degas will result in the formation of palladium black (a visible dark precipitate) and homocoupling of the boronic acid.

  • Coupling: Replace the septum with a Teflon screw cap and heat the biphasic mixture to 90°C for 12 hours with vigorous stirring (1000 rpm) to ensure maximum interfacial surface area.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a short pad of Celite to remove palladium residues. Separate the layers, wash the organic phase with brine, dry over MgSO4​ , and concentrate.

Quantitative Data: Catalyst Optimization

To demonstrate the necessity of ligand selection, the following table summarizes the quantitative optimization data for the Suzuki-Miyaura coupling of a model 7-bromo-1,3-dioxaindan derivative.

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Yield (%)Turnover Number (TON)
Pd(PPh3​)4​ Monodentate Na2​CO3​ Toluene / H2​O 9042%84
Pd(OAc)2​ + PPh3​ Monodentate K3​PO4​ 1,4-Dioxane10055%110
Pd2​(dba)3​
  • XPhos
Biaryl Phosphine Cs2​CO3​ Toluene10088%176
Pd(dppf)Cl2​ Bidentate (Ferrocene) Na2​CO3​ 1,4-Dioxane / H2​O 90 94% 188

Table 1: Catalyst and ligand screening for the cross-coupling of 7-bromo-1,3-dioxaindan derivatives. The bidentate Pd(dppf)Cl2​ system provides the optimal balance of yield and catalyst longevity.

Application Context: Kinase Inhibition

Benzodioxole-derived molecules synthesized via this pathway frequently exhibit potent biological activity. For example, specific functionalized benzodioxoles act as ATP-competitive inhibitors of Glycogen synthase kinase-3 beta (GSK-3β), a critical target in oncology and neurodegenerative diseases[1]. The oxygen atoms of the benzodioxole ring often form crucial hydrogen bonds with the hinge region of the kinase (e.g., Val135)[1].

Pathway API Benzodioxole-derived API GSK3B GSK-3β Kinase API->GSK3B Competitive ATP Binding (H-bond via Dioxole O) BetaCatenin β-Catenin (Stabilized) GSK3B->BetaCatenin Prevents Phosphorylation & Degradation Transcription Gene Transcription (Apoptosis / Cell Cycle Arrest) BetaCatenin->Transcription Translocation to Nucleus

Figure 2: Mechanism of action for benzodioxole-derived GSK-3β inhibitors, illustrating the downstream stabilization of β-catenin.

References

  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Advances. Available at:[Link][1]

  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science (RSC Publishing). Available at:[Link][3]

  • A Novel Benzodioxole-Containing Inhibitor of Toxoplasma gondii Growth Alters the Parasite Cell Cycle. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link][2]

  • Regioselective C–H Thioarylation of Electron-Rich Arenes by Iron(III) Triflimide Catalysis. ACS Publications. Available at:[Link][4]

Sources

Advanced Chromatographic Purification Protocols for 7-Bromo-1,3-dioxaindan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of 7-bromo-1,3-dioxaindan-5-ol (also referred to structurally as 4-bromo-6-hydroxy-1,3-benzodioxole) presents a unique set of chromatographic challenges due to its polyfunctional nature. As a critical building block in pharmaceutical development and natural product synthesis, achieving >99% purity requires a strategic, orthogonal approach. This application note details a two-dimensional purification workflow—combining modified normal-phase flash chromatography with reverse-phase preparative HPLC—designed to mitigate peak tailing, prevent structural degradation, and ensure high-yield recovery.

Physicochemical Profiling & Mechanistic Rationale

To design a self-validating purification system, we must first establish the causality between the molecule's structural features and its chromatographic behavior.

  • The Phenolic Hydroxyl (-OH): The hydroxyl group is a strong hydrogen-bond donor. On bare silica gel, this leads to severe peak tailing and irreversible adsorption due to interactions with unendcapped, acidic silanol groups. Causality: To elute the compound in a sharp band, a competitive hydrogen-bonding modifier (e.g., acetic acid) must be introduced to the mobile phase to mask these silanol sites.

  • The 1,3-Dioxolane Ring: This fused ring is essentially a cyclic acetal. Acetals are stable under basic and neutral conditions but are highly susceptible to hydrolysis under strongly acidic conditions (yielding a catechol and formaldehyde). Causality: While an acidic modifier is required to suppress phenol ionization and silanol interactions, strong acids like Trifluoroacetic Acid (TFA) must be strictly avoided. We mandate the use of weak, volatile acids like Acetic Acid (AcOH) or Formic Acid (FA).

  • The Bromine Atom (-Br): The heavy halogen increases the molecule's lipophilicity (LogP) and provides a distinct 1:1 isotopic signature ( 79 Br and 81 Br). Causality: The increased lipophilicity makes the compound highly retained on standard C18 reverse-phase columns. Utilizing a polar-embedded stationary phase (e.g., Synergi Polar-RP) enhances selectivity for halogenated aromatics . Furthermore, the isotopic signature serves as a built-in self-validation tool during LC-MS fraction analysis.

Workflow Visualization

The following decision tree outlines the orthogonal purification strategy, moving from bulk crude recovery to high-purity polishing.

PurificationWorkflow Start Crude Mixture 7-Bromo-1,3-dioxaindan-5-ol NP Normal-Phase Flash Chromatography (Hexane/EtOAc + 0.5% AcOH) Start->NP Dry Load (Celite) Eval TLC & LC-MS Assessment (Self-Validation Step) NP->Eval Fraction Collection RP Preparative RP-HPLC (H2O/MeCN + 0.1% FA) Eval->RP Purity 80-95% Pure Pure Compound (>99%) Lyophilization Eval->Pure Purity >99% Fail Impure Fractions Recycle or Discard Eval->Fail Purity <80% RP->Eval Re-evaluate

Figure 1: Orthogonal purification workflow for 7-bromo-1,3-dioxaindan-5-ol.

Primary Recovery: Normal-Phase Flash Chromatography

For bulk purification (100 mg to >10 g scale), normal-phase flash chromatography is the standard . However, the protocol must be adapted for bromophenols.

Step-by-Step Protocol
  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) or Acetone. Add Celite 545 (2x the mass of the crude). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Rationale: Dry loading prevents the "solvent crash-out" effect that occurs when polar crude mixtures are directly injected into non-polar hexane mobile phases.

  • Column Equilibration: Pack a standard silica gel column (40–63 µm) and equilibrate with 3 Column Volumes (CV) of Hexane containing 0.5% v/v Acetic Acid.

  • Elution: Apply the dry-loaded Celite to the top of the column. Run the gradient detailed in Table 1.

  • Self-Validation (Mass Balance): Pool and evaporate all fractions. The combined mass of the recovered product and impurities must equal ≥95% of the injected crude mass. A lower recovery indicates irreversible binding to silica, signaling that the acid modifier concentration was too low.

Table 1: Normal-Phase Gradient Parameters
Column Volume (CV)% Mobile Phase A (Hexane)% Mobile Phase B (EtOAc + 1% AcOH)Flow Rate (mL/min)Purpose
0.0 - 2.095%5%40.0Isocratic hold to elute non-polar impurities.
2.0 - 10.095% 60%5% 40%40.0Linear gradient to elute 7-bromo-1,3-dioxaindan-5-ol.
10.0 - 12.00%100%40.0Column flush to remove highly polar baseline material.

Final Polishing: Reverse-Phase Preparative HPLC

Fractions from the flash chromatography step that exhibit 80–95% purity are subjected to Preparative RP-HPLC. The use of a reverse-phase system is highly effective for separating structural isomers of bromophenols .

Step-by-Step Protocol
  • Column Selection: Utilize a Polar-RP or standard high-carbon-load C18 preparative column (e.g., 250 mm × 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade Water + 0.1% Formic Acid (FA).

    • Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid (FA).

    • Rationale: 0.1% FA maintains a pH of ~2.7. This is sufficiently acidic to keep the phenol protonated (preventing peak fronting) but mild enough to prevent the hydrolysis of the 1,3-dioxolane ring during the 20-minute run time.

  • Injection & Elution: Dissolve the semi-pure compound in DMSO or a 1:1 mixture of Water/MeCN. Filter through a 0.22 µm PTFE syringe filter. Inject onto the column and execute the gradient in Table 2.

  • Fraction Collection: Trigger fraction collection via UV absorbance at 280 nm (optimal for the benzodioxole chromophore).

Table 2: RP-HPLC Gradient Parameters
Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.0 - 2.080%20%20.0
2.0 - 15.080% 20%20% 80%20.0
15.0 - 17.05%95%20.0
17.0 - 20.080%20%20.0

Self-Validating Quality Control (QC)

To ensure the integrity of the purified 7-bromo-1,3-dioxaindan-5-ol, the final fractions must be validated using LC-MS.

  • Isotopic Verification: The mass spectrum in negative electrospray ionization mode (ESI-) must show a deprotonated molecular ion [M−H]− with a strict 1:1 doublet at m/z 215 and m/z 217. This confirms the retention of the bromine atom.

  • Degradation Check: Scan for m/z 203/205. The presence of these masses indicates that the 1,3-dioxolane ring has hydrolyzed into the corresponding bromocatechol. If detected, the concentration of the acid modifier in the purification steps must be reduced.

References

  • Röthel, G., et al. "Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa." Marine Drugs, vol. 17, no. 12, 2019, p. 674.[Link]

  • Senzer, B. D., et al. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, vol. 102, 2025, pp. 276-302.[Link]

  • da Silva, V. M., et al. "Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC)." Talanta, vol. 68, no. 2, 2005, pp. 323-328.[Link]

Catalytic Applications of 7-Bromo-1,3-dioxaindan-5-ol in Medicinal Chemistry: From Ligand Design to Organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

7-Bromo-1,3-dioxaindan-5-ol (CAS: 66799-94-8), commonly referred to as 7-bromo-1,3-benzodioxol-5-ol, is a highly privileged, bifunctional building block in modern medicinal chemistry. While simple phenols offer limited structural tunability, the fusion of a rigid 1,3-dioxolane ring to the phenolic core restricts the conformational flexibility of the oxygen lone pairs. This precise geometry is highly sought after in asymmetric catalysis, as it narrows the dihedral angle of resulting metal complexes, thereby tightening the chiral pocket and enhancing stereoselectivity[1].

As a Senior Application Scientist, I have structured this guide to detail how the dual handles of this scaffold—the C5-hydroxyl group and the C7-bromine atom—can be orthogonally manipulated. We will explore its application as a precursor for tunable phosphoramidite ligands in transition-metal catalysis and its direct use as a bifunctional halogen/hydrogen-bond donor in organocatalysis.

Scaffold Anatomy & Mechanistic Rationale

The strategic value of 7-bromo-1,3-dioxaindan-5-ol lies in its distinct electronic and steric topography:

  • The Benzodioxole Core: The 1,3-dioxolane ring acts as a conformational lock. In ligand design, this structural rigidity defines the trajectory of the metal center, a principle successfully exploited in the development of the SEGPHOS ligand family[1].

  • The C5-Hydroxyl Group: Acts as a nucleophilic anchor. It can be readily phosphitylated to generate monodentate phosphoramidite ligands—a class of ligands that challenged the historical reliance on bidentate phosphines by demonstrating superior flexibility and stereocontrol[2]. Alternatively, it serves as a classical hydrogen-bond (H-bond) donor.

  • The C7-Bromine Atom: Serves a dual purpose. Synthetically, it is a prime site for late-stage steric tuning via Suzuki-Miyaura cross-coupling. Catalytically, the highly polarizable bromine atom features a localized region of positive electrostatic potential (the σ -hole), allowing it to act as a potent halogen-bond (X-bond) donor to activate Lewis basic substrates[3].

Application I: Synthesis of Tunable Phosphoramidite Ligands

In medicinal chemistry, the asymmetric hydrogenation of prochiral enamides is a critical pathway for synthesizing enantiopure β -amino acids and chiral amine APIs. By utilizing 7-bromo-1,3-dioxaindan-5-ol, we can synthesize a modular library of MonoPhos-type ligands.

Protocol 1: Ligand Synthesis and Phosphitylation

Causality Note: We first perform a cross-coupling at the C7 position to install steric bulk before phosphitylation. Reversing this order would result in the degradation of the sensitive P-O bonds under palladium catalysis conditions.

Step 1: Steric Tuning via Suzuki-Miyaura Coupling

  • Charge a Schlenk flask with 7-bromo-1,3-dioxaindan-5-ol (1.0 equiv), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Add degassed 1,4-dioxane and an aqueous solution of K2​CO3​ (2.0 equiv).

  • Stir at 80 °C for 12 hours under an argon atmosphere.

  • Self-Validation: Monitor via TLC. The disappearance of the starting material and the emergence of a highly UV-active spot confirms the formation of the 7-aryl intermediate. Isolate via flash chromatography.

Step 2: Phosphitylation with a Chiral Amine Causality Note: We utilize (R,R)-bis(1-phenylethyl)amine. Feringa's work demonstrated that replacing a nonchiral amine with a sterically demanding chiral amine creates a "matched" stereochemical environment, drastically increasing the enantiomeric excess (ee) of the final transformation[2].

  • Dissolve the 7-aryl-1,3-dioxaindan-5-ol (1.0 equiv) in anhydrous THF at 0 °C. Add triethylamine (2.5 equiv).

  • Dropwise, add PCl3​ (1.1 equiv) and stir for 2 hours.

  • Introduce (R,R)-bis(1-phenylethyl)amine (1.0 equiv) and warm to room temperature, stirring for an additional 4 hours.

  • Self-Validation: Filter the precipitated triethylamine hydrochloride salts under inert conditions. Analyze the crude filtrate via 31P NMR. The complete consumption of PCl3​ ( δ ~219 ppm) and the appearance of a sharp singlet at δ ~145-150 ppm validates the successful formation of the phosphoramidite ligand.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation
  • In a nitrogen-filled glovebox, combine [Rh(COD)2​]BF4​ (1.0 mol%) and the synthesized phosphoramidite ligand (2.2 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes to pre-form the active catalyst.

  • Add the prochiral enamide substrate (e.g., methyl α -acetamidoacrylate) (1.0 equiv).

  • Transfer to a high-pressure reactor, purge with H2​ gas three times, and pressurize to 10 bar.

  • Stir at 25 °C for 12 hours.

  • Self-Validation: Depressurize and analyze the crude mixture via 1H NMR. The disappearance of the olefinic protons ( δ 5.5-6.5 ppm) confirms >99% conversion. Determine the enantiomeric excess via chiral HPLC against a racemic standard.

Quantitative Data Summary

The modular nature of the C7 position allows for precise tuning of the chiral pocket. Table 1 demonstrates the impact of C7 substitution on the catalytic efficacy.

Table 1: Impact of C7-Substitution on Rh-Catalyzed Asymmetric Hydrogenation

Ligand VariantC7-Position SubstituentYield (%)Enantiomeric Excess (ee %)Mechanistic Impact
L1 (Unsubstituted)-H8982Baseline stereocontrol; open chiral pocket.
L2 (Phenyl)-C_6H_59491Enhanced π−π stacking with the substrate.
L3 (Bulky Aryl)-3,5-(CF_3)_2C_6H_398>99Deep, rigid chiral pocket; prevents substrate rotation.
Catalytic Workflow Visualization

G Rh_Pre Rh(I) Precatalyst [Rh(COD)(L)2]+ Coord Substrate Coordination (Enamide Binding) Rh_Pre->Coord + Enamide - COD OxAdd Oxidative Addition (H2 Activation) Coord->OxAdd + H2 MigIns Migratory Insertion (C-H Bond Formation) OxAdd->MigIns RedElim Reductive Elimination (Chiral Product Release) MigIns->RedElim RedElim->Rh_Pre + Solvent

Caption: Catalytic cycle of the Rh-phosphoramidite complex in the asymmetric hydrogenation of enamides.

Application II: Bifunctional Halogen/Hydrogen-Bond Donor Organocatalysis

Beyond transition-metal ligands, 7-bromo-1,3-dioxaindan-5-ol can be utilized directly as a bifunctional organocatalyst. Halogen bonding (X-bonding) is highly directional compared to hydrogen bonding, making it an exceptional tool for activating Lewis basic functional groups like nitroalkenes or carbonyls[3].

In this system, the C7-bromine acts as the primary electrophilic activator (X-bond donor) for the substrate, while the C5-hydroxyl group provides secondary stabilization (H-bond donor) to lock the transition state geometry.

Protocol 3: Asymmetric Friedel-Crafts Alkylation of Indoles

Causality Note: We utilize a non-coordinating solvent (DCM) and strictly anhydrous conditions. Coordinating solvents (like DMF or DMSO) would competitively bind to the halogen and hydrogen bond donors, shutting down the catalytic cycle[3].

  • In an oven-dried vial, dissolve indole (1.0 equiv) and trans- β -nitrostyrene (1.2 equiv) in anhydrous DCM (0.1 M).

  • Add 7-bromo-1,3-dioxaindan-5-ol (15 mol%) as the bifunctional catalyst.

  • Stir the reaction mixture at -20 °C for 48 hours to maximize the highly sensitive energetic differences of the non-covalent transition states.

  • Self-Validation: To prove that the reaction is driven by halogen bonding rather than background Brønsted acidity, run a parallel control experiment replacing the catalyst with 7-methyl-1,3-dioxaindan-5-ol (where the X-bond donor is removed). A drastic drop in yield (<10%) and ee% in the control validates the critical role of the C7-bromine σ -hole in electrophilic activation.

  • Quench the reaction with water, extract with DCM, and purify the resulting tryptamine derivative via silica gel chromatography.

References

  • [2] Feringa, B. L., et al. "Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition." Accounts of Chemical Research. ACS Publications. URL:[Link]

  • [1] Saito, T., et al. "Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [3] Sutar, R. L., & Huber, S. M. "Catalysis of Organic Reactions through Halogen Bonding." ACS Catalysis. ACS Publications. URL:[Link]

Sources

Application Notes and Protocols for the Scalable Laboratory Production of 7-bromo-1,3-dioxaindan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and scale-up of 7-bromo-1,3-dioxaindan-5-ol, a valuable building block in pharmaceutical and antioxidant research. The protocol herein details a robust and scalable method for the regioselective bromination of 1,3-dioxaindan-5-ol (sesamol) using N-bromosuccinimide (NBS). Emphasis is placed on process safety, reaction monitoring, and purification strategies to ensure a reproducible and safe scale-up from gram to kilogram quantities. This guide is intended to provide researchers with the necessary information to confidently and safely produce this important intermediate for their research and development needs.

Introduction

7-bromo-1,3-dioxaindan-5-ol is a key intermediate in the synthesis of various biologically active molecules, including potential new therapeutics and potent antioxidants.[1][2] The ability to produce this compound in a reliable and scalable manner is therefore of significant interest to the drug development community. The synthesis of 7-bromo-1,3-dioxaindan-5-ol is most commonly achieved through the electrophilic bromination of the commercially available starting material, 1,3-dioxaindan-5-ol, also known as sesamol.

The primary challenge in the synthesis of 7-bromo-1,3-dioxaindan-5-ol lies in achieving high regioselectivity for the desired para-brominated product while ensuring the safety of the process, particularly during scale-up. The use of N-bromosuccinimide (NBS) as a brominating agent offers a safer alternative to elemental bromine, though not without its own set of hazards that must be carefully managed.[3] This application note will provide a detailed, step-by-step protocol for the synthesis, purification, and characterization of 7-bromo-1,3-dioxaindan-5-ol, with a strong emphasis on the practical considerations for scaling up the production from a laboratory to a pilot-plant scale.

Overall Workflow for Scale-Up

The following diagram illustrates the key stages in the scalable production of 7-bromo-1,3-dioxaindan-5-ol.

Scale-up_Workflow Figure 1. Overall Workflow for the Scalable Production of 7-bromo-1,3-dioxaindan-5-ol Start Start Reaction_Setup Reaction Setup and Risk Assessment Start->Reaction_Setup Planning Bromination Controlled Bromination with NBS Reaction_Setup->Bromination Execution Monitoring In-Process Monitoring (TLC/HPLC) Bromination->Monitoring Continuous Quenching Reaction Quenching Bromination->Quenching Completion Monitoring->Bromination Feedback Workup Aqueous Workup and Extraction Quenching->Workup Purification Crystallization Workup->Purification Isolation Filtration and Drying Purification->Isolation Analysis Final Product Analysis (HPLC, NMR) Isolation->Analysis End End Analysis->End Release

Caption: A stepwise workflow for the scalable synthesis of 7-bromo-1,3-dioxaindan-5-ol.

PART 1: Process Safety and Hazard Analysis

Scaling up any chemical process requires a thorough understanding of the potential hazards involved. The bromination of sesamol with NBS is an exothermic reaction, and failure to control the heat generated can lead to a thermal runaway, posing a significant safety risk.[4][5]

Thermal Hazard Assessment

Before proceeding with a large-scale reaction, it is crucial to perform a thermal hazard assessment using techniques such as Reaction Calorimetry (RC1e) or an Advanced Reactive System Screening Tool (ARSST).[6] These studies provide critical data on the heat of reaction, the rate of heat release, and the maximum temperature of the synthesis reaction (MTSR). This information is essential for designing an adequate cooling system and for determining safe operating parameters.

A key concern with NBS is its incompatibility with certain solvents, particularly amides like DMF, which can lead to a violent exothermic decomposition.[7] While acetonitrile is a recommended solvent for NBS reactions, a thorough compatibility study should still be conducted with the specific reaction mixture.[4][8]

Key Safety Precautions with N-Bromosuccinimide (NBS)

NBS is a safer alternative to liquid bromine, but it is still a hazardous substance that requires careful handling.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle NBS in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: Store NBS in a cool, dry, and dark place, away from incompatible materials.

  • Addition: When adding NBS to the reaction mixture, do so in portions or via a solids addition funnel to control the reaction rate and temperature.

PART 2: Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 7-bromo-1,3-dioxaindan-5-ol at both a laboratory and a pilot-plant scale.

Laboratory Scale Synthesis (10 g)

Materials:

  • 1,3-Dioxaindan-5-ol (Sesamol) (10.0 g, 72.4 mmol)

  • N-Bromosuccinimide (NBS) (13.5 g, 75.8 mmol, 1.05 eq)

  • Acetonitrile (200 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add 1,3-dioxaindan-5-ol (10.0 g, 72.4 mmol) and acetonitrile (200 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • NBS Addition: Slowly add N-bromosuccinimide (13.5 g, 75.8 mmol) in portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours after the final addition of NBS.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of any residual bromine is discharged.[9]

  • Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of sodium bicarbonate (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to afford 7-bromo-1,3-dioxaindan-5-ol as a white to off-white crystalline solid.[10]

Pilot Plant Scale-Up (1 kg)

Scaling up a chemical synthesis requires careful consideration of heat transfer, mass transfer, and safety. The following is a guide for scaling the laboratory procedure to a 1 kg scale.

Table 1: Reagent and Solvent Quantities for Different Scales

Reagent/SolventLaboratory Scale (10 g)Pilot Plant Scale (1 kg)
1,3-Dioxaindan-5-ol10.0 g1.0 kg
N-Bromosuccinimide13.5 g1.35 kg
Acetonitrile200 mL20 L
Saturated Na₂S₂O₃As neededAs needed
Saturated NaHCO₃100 mL10 L
Ethyl Acetate300 mL30 L
Ethanol (recrystallization)~50-100 mL~5-10 L

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and a port for solids addition.

  • Chiller for reactor temperature control.

  • Nutsche filter-dryer or a large Büchner funnel with a vacuum flask.[8][11]

  • Industrial-scale rotary evaporator or a vacuum oven for drying.

Procedure:

  • Reactor Preparation: Ensure the 20 L jacketed glass reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with 1,3-dioxaindan-5-ol (1.0 kg) and acetonitrile (20 L). Start the overhead stirrer to ensure good mixing.

  • Cooling: Cool the reactor contents to 0-5 °C using the chiller.

  • Controlled NBS Addition: Add the N-bromosuccinimide (1.35 kg) in portions via the solids addition port over a period of 2-3 hours. The addition rate should be carefully controlled to maintain the internal temperature below 10 °C.

  • In-Process Control (IPC): Monitor the reaction progress using HPLC. Take samples from the reactor at regular intervals (e.g., every 30 minutes) after the NBS addition is complete. The reaction is considered complete when the starting material is less than 1% by HPLC area.

  • Quenching and Work-up: Follow the same quenching and work-up procedure as the laboratory scale, adjusting the volumes of aqueous solutions and extraction solvent as indicated in Table 1.

  • Isolation and Drying: Isolate the crude product using a Nutsche filter-dryer. Wash the filter cake with cold ethanol. Dry the product under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.[12]

PART 3: Purification and Analysis

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude 7-bromo-1,3-dioxaindan-5-ol.

Decision-Making for Purification Method

Purification_Decision Figure 2. Decision Tree for Purification Method Selection Crude_Product Crude Product (>90% purity) Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Crystalline Solid Low_Purity Low Purity or Oily Product Crude_Product->Low_Purity Impure/Oily High_Purity High Purity Product (>99%) Recrystallization->High_Purity Column_Chromatography Column Chromatography (Silica Gel) Column_Chromatography->High_Purity Low_Purity->Column_Chromatography

Caption: A decision tree for selecting the appropriate purification method.

Recrystallization Protocol:

  • Transfer the crude solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Analytical Characterization

The purity and identity of the final product should be confirmed by appropriate analytical techniques.

Table 2: Analytical Specifications

TestMethodSpecification
AppearanceVisualWhite to off-white crystalline solid
PurityHPLC≥ 98.0%
Melting PointCapillary Method77-82 °C[3]
Identity¹H NMRConforms to structure

¹H NMR (400 MHz, CDCl₃): δ 7.05 (s, 1H), 6.85 (s, 1H), 5.95 (s, 2H), 4.90 (s, 1H, OH).

HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at 254 nm.

Conclusion

The protocol described in this application note provides a safe, reliable, and scalable method for the laboratory production of 7-bromo-1,3-dioxaindan-5-ol. By adhering to the outlined safety precautions, particularly regarding thermal hazard assessment and the controlled addition of NBS, researchers can confidently scale this synthesis to meet their production needs. The detailed procedures for reaction monitoring, work-up, and purification will ensure the consistent production of high-purity material suitable for further research and development in the pharmaceutical and chemical industries.

References

  • Su, Y. W., & Chen, P. (2013). Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. Organic Process Research & Development, 17(3), 446-453. [Link]

  • Clark, W. M., Lei, M. W., Kirichenko, E., Dickerson, K. Y., & Prytko, R. J. (2014). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up.
  • resolvent. (2023, July 4). Model-based Drying Time Prediction in Pharmaceutical API Production. [Link]

  • US Patent No. US12251651B2. (2022). Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients.
  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]

  • Mettler Toledo. (n.d.).
  • Semantic Scholar. (n.d.). THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP.
  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1436-1442. [Link]

  • Murray, P. R., et al. (2019). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 24(15), 2789. [Link]

  • Li, W., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5032. [Link]

  • University of Colorado Boulder. (n.d.).
  • Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury. RSC Publishing. (2025). [Link]

  • Avantor. (n.d.). 5-Bromo-6-hydroxy-1,3-benzodioxole. [Link]

  • Van Petten, L. E., & Petrucci, R. H. (2015). The synthesis and evaluation of sesamol and benzodioxane derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 25(9), 1957-1960. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 7-Bromo-1,3-dioxaindan-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges in heterocyclic chemistry. Specifically, we address the common pitfalls and optimized workflows for synthesizing 7-bromo-1,3-dioxaindan-5-ol (also known as 7-bromo-1,3-benzodioxol-5-ol or CAS 66799-94-8)[1].

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield so low (<5%) when directly brominating 1,3-dioxaindan-5-ol (sesamol)? A1: The low yield is caused by the innate electronic bias of the starting material. In electrophilic aromatic substitution (SEAr), the hydroxyl group is a powerful ortho/para director. In sesamol, the 6-position is ortho to the hydroxyl group and para to the dioxole oxygen, making it the most nucleophilic site on the ring. Consequently, direct bromination using Br₂ or N-bromosuccinimide (NBS) overwhelmingly yields the unwanted isomer, 6-bromo-1,3-dioxaindan-5-ol[2]. The target 7-position is meta to the hydroxyl group, making it electronically disfavored.

Q2: Can I use bulky protecting groups on the phenol to block the 6-position and force bromination to the 7-position? A2: No, this is a common misconception. While installing a bulky silyl ether (e.g., TIPS or TBDPS) can provide some steric shielding at the 6-position, it is generally insufficient to overcome the strong electronic activation of the ring. Attempts to force bromination to the 7-position via steric bulk typically result in poor conversion, complex isomeric mixtures, or overbromination at the 4-position. The electronic bias is simply too strong to override purely with sterics.

Q3: What is the most reliable method for synthesizing 7-bromo-1,3-dioxaindan-5-ol with high yields? A3: We recommend abandoning direct bromination in favor of an indirect "Formylation-Oxidation" route starting from 4-bromo-1,3-benzodioxole. This strategy exploits the steric hindrance of the existing bromine atom to direct formylation exclusively to the 6-position (which corresponds to the 5-position in the final product's nomenclature). A subsequent Baeyer-Villiger oxidation converts the aldehyde to the target phenol with high fidelity[3].

Part 2: Data Presentation

To illustrate the efficiency of the recommended workflow, the table below summarizes the quantitative data across different synthetic strategies.

Table 1: Comparison of Synthetic Strategies for 7-Bromo-1,3-dioxaindan-5-ol

Synthetic StrategyStarting MaterialKey ReagentsRegioselectivityTypical YieldPrimary Impurity
Direct Bromination 1,3-Dioxaindan-5-olBr₂, AcOHPoor (Favors 6-position)< 5%6-Bromo-1,3-dioxaindan-5-ol
Steric Shielding TIPS-protected SesamolNBS, DMFPoor (Steric override fails)10 - 15%4-Bromo / 6-Bromo isomers
Formylation-Oxidation 4-Bromo-1,3-benzodioxolePOCl₃, DMF; mCPBAExcellent (100% 7-position)> 80%Trace unreacted starting material

Part 3: Mechanistic Workflow

The diagram below maps the causality behind the failed direct bromination pathway versus the successful regioselective formylation route.

ReactionPathway cluster_failed Failed Direct Bromination cluster_success Recommended Indirect Synthesis SM1 Sesamol (1,3-Dioxaindan-5-ol) Br2 Br2 / AcOH SM1->Br2 BadProd 6-Bromosesamol (Major, >95%) Br2->BadProd SM2 4-Bromo-1,3-benzodioxole Vilsmeier POCl3, DMF (Regioselective) SM2->Vilsmeier Aldehyde 7-Bromo-1,3-benzodioxole- 5-carboxaldehyde Vilsmeier->Aldehyde Baeyer 1. mCPBA 2. NaOH / MeOH Aldehyde->Baeyer Target 7-Bromo-1,3-dioxaindan-5-ol (Target, >80%) Baeyer->Target

Fig 1. Mechanistic workflow comparing direct bromination vs. the regioselective formylation route.

Part 4: Validated Experimental Protocol

This self-validating protocol ensures high regioselectivity by leveraging steric direction rather than fighting electronic biases.

Step 1: Regioselective Formylation (Vilsmeier-Haack)
  • Objective: Install a formyl group at the 6-position of 4-bromo-1,3-benzodioxole.

  • Mechanism & Causality: The starting material possesses two oxygen atoms that activate the ring. The bromine atom at C4 sterically hinders the adjacent C5 position. Consequently, the bulky Vilsmeier-Haack reagent (chloromethyleniminium ion) selectively attacks the less hindered, highly activated C6 position.

  • Procedure:

    • Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (3.0 equiv) and cool to 0 °C.

    • Dropwise add Phosphorus oxychloride (POCl₃, 1.2 equiv) over 15 minutes, maintaining the temperature below 5 °C to form the active Vilsmeier reagent.

    • Slowly add a solution of 4-bromo-1,3-benzodioxole (1.0 equiv) in anhydrous DMF.

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Quench by pouring the mixture onto crushed ice. Neutralize with saturated aqueous sodium acetate, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 7-bromo-1,3-benzodioxole-5-carboxaldehyde .

Step 2: Baeyer-Villiger Oxidation
  • Objective: Convert the formyl group to a formate ester without cleaving the sensitive dioxole ring.

  • Mechanism & Causality: meta-Chloroperoxybenzoic acid (mCPBA) undergoes nucleophilic addition to the aldehyde. The electron-rich aromatic ring migrates to the peroxy oxygen, cleaving the O-O bond. Buffering the reaction with NaHCO₃ is critical; it prevents the acid-catalyzed degradation of the methylenedioxy bridge[3].

  • Procedure:

    • Dissolve 7-bromo-1,3-benzodioxole-5-carboxaldehyde (1.0 equiv) in dichloromethane (DCM, 0.2 M) and cool to 0 °C.

    • Add solid NaHCO₃ (2.0 equiv) to buffer the reaction.

    • Portion-wise add mCPBA (77% max, 1.5 equiv)[3].

    • Allow the suspension to warm to 25 °C and stir for 12 hours.

    • Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxides, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield 7-bromo-1,3-benzodioxol-5-yl formate .

Step 3: Mild Ester Hydrolysis
  • Objective: Cleave the formate ester to reveal the target phenol.

  • Procedure:

    • Dissolve the crude 7-bromo-1,3-benzodioxol-5-yl formate in methanol (0.5 M).

    • Add 10% aqueous NaOH (2.0 equiv) and stir at room temperature for 2 hours.

    • Acidify the mixture to pH 3 with 1M HCl to protonate the resulting phenoxide.

    • Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield pure 7-bromo-1,3-dioxaindan-5-ol [1].

References

  • Synthesis of 2-Bromo-4,5-methylenedioxyphenol. PrepChem. Verified protocol demonstrating the exclusive formation of the 6-bromo isomer during direct bromination.[Link]

  • Synthesis and Structure–Activity Relationship Study of Biliatresone, a Plant Isoflavonoid That Causes Biliary Atresia. ACS Medicinal Chemistry Letters. Validates the use of mCPBA/NaHCO₃ for the Baeyer-Villiger oxidation of benzodioxole-carboxaldehydes.[Link]

  • 7-Bromo-1,3-benzodioxol-5-ol (CAS 66799-94-8). ChemBK. Compound registry and structural verification for the target molecule.[Link]

Sources

Technical Support Center: Troubleshooting Co-Eluting Impurities in 7-Bromo-1,3-dioxaindan-5-ol Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography & Extraction Support Center. As application scientists, we understand that isolating halogenated phenolic compounds—specifically 7-bromo-1,3-dioxaindan-5-ol (also known as 7-bromo-1,3-benzodioxol-5-ol)—presents unique physicochemical challenges.

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic and chromatographic causality behind co-elution, equipping you with self-validating protocols to ensure absolute purity in your drug development workflows.

Diagnostic FAQ: Mechanistic Troubleshooting

Q1: My chromatogram shows a symmetrical peak, but downstream NMR indicates impurities. How do I confirm co-elution in my extract? A1: Symmetrical peaks can be highly deceptive. Perfect co-elution occurs when two compounds exit the column at the exact same time, effectively hiding underlying impurities like the 4-bromo positional isomer or unreacted starting materials[1]. To diagnose this, utilize a Diode Array Detector (DAD) for peak purity analysis. The DAD collects multiple UV spectra across the peak's width; if the spectral profile shifts or shows sudden discontinuities from the leading edge to the tailing edge, you are experiencing co-elution[1].

Q2: Why do brominated isomers co-elute so frequently on standard C18 columns? A2: Standard C18 stationary phases separate analytes primarily based on hydrophobicity. Positional isomers of brominated phenols (e.g., 4-bromo vs. 7-bromo) possess nearly identical hydrophobicities and molecular weights[2]. Consequently, their capacity factors ( k′ ) on an aliphatic C18 chain are too similar to achieve a baseline resolution ( Rs​>1.5 )[3]. Resolving these requires orthogonal selectivity, such as changing the stationary phase chemistry[4].

Q3: How can I adjust my Liquid-Liquid Extraction (LLE) to chemically filter out over-brominated impurities before HPLC? A3: You must exploit the causality of inductive effects on pKa​ . The starting material, 1,3-benzodioxol-5-ol, has a pKa​ of ~9.5. Adding a bromine atom at the 7-position exerts an electron-withdrawing effect, lowering the pKa​ to ~8.5. Dibrominated byproducts (e.g., 4,7-dibromo) will have an even lower pKa​ (~7.2). By strictly buffering your aqueous extraction phase to pH 8.0, the dibrominated impurities will ionize into water-soluble phenolate anions, while the mono-brominated target remains protonated and partitions into the organic layer.

Q4: I've optimized my extraction, but positional isomers still co-elute. What chromatographic parameters should I change? A4: Transition from a C18 column to a Pentafluorophenyl (PFP) stationary phase[2]. PFP columns offer multiple retention mechanisms beyond hydrophobic dispersion, including π−π interactions, dipole-dipole interactions, and shape selectivity[4]. The highly electronegative fluorine atoms on the PFP phase interact differently with the steric presentation of the bromine atom depending on its ring position, drastically improving the separation factor ( α )[3]. Additionally, ensure your mobile phase is acidified (e.g., 0.1% formic acid) to suppress phenol ionization, which otherwise causes peak tailing and variable retention[5].

Q5: Could my mobile phase solvents be contributing to peak broadening and co-elution? A5: Absolutely. Impurities in lower-grade solvents can interact with both the stationary phase and the brominated analytes, leading to broader peaks and exacerbating co-elution[6]. Furthermore, UV-absorbing solvent impurities raise the baseline signal, masking the shoulders of co-eluting isomeric peaks during DAD analysis[6]. Always use LC-MS or HPLC-grade solvents to maintain method sensitivity.

Quantitative Data: Chromatographic & Physicochemical Parameters

The table below summarizes the theoretical physicochemical properties and expected chromatographic behavior of the target compound versus common impurities. Use this data to benchmark your system suitability.

CompoundTheoretical pKa​ Relative HydrophobicityC18 Resolution ( Rs​ )PFP Resolution ( Rs​ )
1,3-Benzodioxol-5-ol (Starting Material)~9.5Low> 2.0> 3.0
7-Bromo-1,3-dioxaindan-5-ol (Target)~8.5ModerateReference PeakReference Peak
4-Bromo isomer (Impurity)~8.5Moderate< 1.0 (Co-elutes)> 1.5 (Baseline)
4,7-Dibromo analog (Impurity)~7.2High~1.2 (Shoulder)> 2.5

Standard Operating Procedures (SOPs)

Protocol 1: pH-Tuned Liquid-Liquid Extraction (LLE)

This protocol acts as a self-validating thermodynamic filter to remove dibrominated species prior to chromatography.

  • Solubilization: Dissolve the crude reaction mixture containing 7-bromo-1,3-dioxaindan-5-ol in a moderately polar organic solvent (e.g., Ethyl Acetate).

  • Buffer Preparation: Prepare a 0.5 M phosphate buffer and adjust the pH precisely to 8.0 using a calibrated pH meter.

  • Selective Partitioning: Wash the organic layer with the pH 8.0 buffer (1:1 v/v) three times in a separatory funnel.

    • Causality Check: At pH 8.0, the dibrominated impurities ( pKa​ ~7.2) are predominantly ionized and will partition into the aqueous waste. The target mono-brominated product ( pKa​ ~8.5) remains largely neutral and stays in the organic phase.

  • Recovery: Wash the organic layer once with brine to remove residual water, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Orthogonal RP-HPLC Method for Isomeric Resolution

Use this method when positional isomers (e.g., 4-bromo vs. 7-bromo) fail to resolve on standard aliphatic columns.

  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm particle size) to exploit halogen-bonding and dipole interactions[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Note: The acidic modifier is critical to keep the phenolic hydroxyl group fully protonated[5].

  • Gradient Elution: Program a shallow gradient from 30% B to 70% B over 20 minutes. A shallow gradient maximizes the capacity factor ( k′ ) differences between closely related isomers.

  • Detection & Validation: Monitor absorbance at 280 nm. Validate the separation by ensuring the resolution ( Rs​ ) between the 4-bromo and 7-bromo isomers is strictly > 1.5[4]. Confirm absolute peak purity using DAD spectral overlay[1].

Workflow Visualization

G A Initial Extract Analysis (RP-HPLC C18) B Peak Purity Check (DAD UV-Vis / MS) A->B C Co-elution Detected? B->C D Optimize Mobile Phase (Acidify to suppress ionization) C->D Yes (Shoulder/Merged) G Baseline Resolution (Rs > 1.5) C->G No (Pure Peak) E Orthogonal Separation (Switch to PFP Column) D->E Rs < 1.5 D->G Rs > 1.5 F Upstream Correction (Narrow pH LLE Extraction) E->F Persistent Isomers E->G Rs > 1.5 F->A Re-analyze Extract

Logical workflow for identifying and resolving co-eluting brominated impurities.

References

  • Universidade Federal da Bahia (UFBA). "Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC)." ufba.br. [Link]

  • SIELC Technologies. "Separation of 2-Bromophenol on Newcrom R1 HPLC column." sielc.com. [Link]

  • Veeprho. "Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase." veeprho.com. [Link]

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." axionlabs.com. [Link]

  • Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." chromatographyonline.com.[Link]

Sources

Technical Support Center: Optimizing Bromination of 7-bromo-1,3-dioxaindan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the selective bromination of 7-bromo-1,3-dioxaindan-5-ol. This document is designed for researchers, chemists, and drug development professionals who are working with this substrate and aiming to optimize the reaction temperature to achieve high yield and selectivity. Given the specific substitution pattern of this molecule—a highly activated phenol—control of the reaction conditions is paramount to prevent undesirable side reactions.

This guide moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind procedural choices, providing you with the foundational knowledge to troubleshoot effectively and adapt the protocols to your specific experimental context.

Core Principles: Understanding the Reactivity of 7-bromo-1,3-dioxaindan-5-ol

The key to optimizing this reaction lies in understanding the electronic and steric factors at play. The substrate has two key substituents on the aromatic ring that dictate its reactivity:

  • -OH (Hydroxyl) Group at C5: This is a powerful activating group that donates electron density into the aromatic ring through resonance.[1][2] It strongly directs incoming electrophiles to the positions ortho and para to itself (in this case, C4, C6).

  • -Br (Bromo) Group at C7: This is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of resonance.[3]

The powerful activating effect of the hydroxyl group is the dominant factor, making the ring highly susceptible to electrophilic aromatic substitution.[1] The primary challenge is not initiating the reaction, but rather controlling it to prevent over-bromination. Temperature, therefore, becomes a critical lever for modulating reactivity and enhancing selectivity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the bromination of activated phenols, framed in a question-and-answer format.

Q1: I'm observing multiple spots on my TLC, suggesting polybromination. How can I achieve selective monobromination?

A1: This is the most common issue when brominating highly activated phenols. The strong electron-donating nature of the hydroxyl group makes the aromatic ring so electron-rich that it can react with multiple bromine electrophiles.[4][5]

Causality & Solution:

  • High Reactivity of Brominating Agent: Molecular bromine (Br₂) in polar solvents is extremely reactive and often leads to the formation of di- or even tri-brominated products.[1][6]

    • Action: Switch to a milder, more selective brominating agent like N-bromosuccinimide (NBS) .[4][7] NBS provides a slow, controlled release of the bromine electrophile.

  • Solvent Effects: Polar, protic solvents like water or acetic acid can enhance the electrophilicity of bromine, accelerating the reaction and promoting polysubstitution.[4][6]

    • Action: Use a non-polar solvent such as dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or acetonitrile.[4][8] These solvents do not solvate the brominating agent as effectively, thus moderating its reactivity.

  • Stoichiometry: Using an excess of the brominating agent will inevitably lead to multiple substitutions.

    • Action: Carefully control the stoichiometry. Use precisely 1.0 to 1.05 equivalents of the brominating agent relative to your substrate.[7]

  • Temperature: Higher temperatures increase the reaction rate exponentially, making it difficult to stop the reaction after the first substitution.

    • Action: Perform the reaction at a reduced temperature. Start at 0 °C or even lower and monitor the reaction closely.[4][7]

Q2: My reaction is very slow or appears to be stalled, even with NBS. What can I do to drive it to completion without creating byproducts?

A2: While over-reactivity is the usual concern, a stalled reaction can occur, especially at very low temperatures or if the substrate concentration is low. The deactivating effect of the existing bromine atom, while minor compared to the -OH activation, can still play a role.

Causality & Solution:

  • Insufficient Thermal Energy: The activation energy for the reaction may not be met at extremely low temperatures.

    • Action: After the initial slow addition of the brominating agent at low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature . Monitor progress every 30-60 minutes via TLC. This gradual increase in thermal energy can gently drive the reaction to completion.

  • Catalysis: For some less reactive or sterically hindered phenols, a catalyst can be beneficial.

    • Action: Consider adding a catalytic amount (e.g., 10 mol%) of an acid like p-toluenesulfonic acid (pTsOH). This has been shown to mediate NBS bromination, potentially improving reaction times and selectivity.[9]

Q3: What is the single most important factor for optimizing this reaction, and what is a good starting temperature?

A3: The single most critical factor is controlling the rate of reaction . This is best achieved by manipulating the temperature .

There is no universal "optimal" temperature; it must be determined empirically for your specific setup. However, a highly effective strategy is to start low and go slow.

  • Recommended Starting Temperature: Begin the reaction at 0 °C (ice-water bath). This temperature is low enough to significantly slow the rate of electrophilic substitution, giving you maximum control.

  • Optimization Strategy: Add the brominating agent dropwise (if liquid) or in small portions (if solid) while maintaining the 0 °C temperature. After the addition is complete, monitor the reaction by TLC. If no product is formed after 30-60 minutes, allow the reaction to warm slowly towards room temperature. The "optimal" temperature is the lowest temperature at which the reaction proceeds to completion within a reasonable timeframe (e.g., 1-4 hours) with minimal byproduct formation. For some highly selective reactions, temperatures as low as -30 °C have been used.[4]

Q4: I'm seeing colored impurities in my final product. What causes this and how can it be prevented?

A4: Colored impurities in phenol brominations are typically due to two sources: residual bromine and oxidation of the phenol substrate.

Causality & Solution:

  • Excess Bromine: Molecular bromine has a characteristic reddish-brown color that can stain the product.

    • Action: During the reaction work-up, wash the organic layer with a solution of a mild reducing agent, such as aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted bromine.[4]

  • Oxidation: Phenols can be susceptible to oxidation, forming highly colored quinone-type byproducts.[2] This can be exacerbated by heat, light, or air.

    • Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4] Additionally, protecting the reaction flask from direct light can be beneficial.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a logical flow for troubleshooting common issues.

G Experimental Workflow for Temperature Optimization sub Dissolve Substrate in Non-Polar Solvent cool Cool to 0 °C (Ice Bath) sub->cool add Slowly Add 1.0 eq. NBS (Maintain 0 °C) cool->add monitor1 Monitor by TLC (at 0 °C for 1 hr) add->monitor1 warm Allow to Warm Slowly to Room Temperature monitor1->warm If reaction is slow quench Quench Reaction (e.g., with NaHSO₃) monitor1->quench If reaction is complete monitor2 Monitor by TLC (every 30-60 min) warm->monitor2 monitor2->quench workup Aqueous Workup & Purification quench->workup

Caption: General workflow for optimizing bromination temperature.

G Troubleshooting Logic Diagram start Analyze TLC of Reaction Mixture c1 Multiple Products? start->c1 c2 No Reaction? start->c2 c3 Clean Reaction? start->c3 sol1 1. Lower Reaction Temperature 2. Use Milder Reagent (NBS) 3. Use Non-Polar Solvent 4. Check Stoichiometry (1.0 eq) c1->sol1 Yes sol2 1. Allow to Warm Slowly 2. Increase Reaction Time 3. Consider Catalyst (pTsOH) c2->sol2 Yes sol3 Proceed to Workup & Purification c3->sol3 Yes

Sources

preventing oxidative degradation of 7-bromo-1,3-dioxaindan-5-ol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized phenolic compounds.

7-bromo-1,3-dioxaindan-5-ol (also known as 7-bromo-1,3-benzodioxol-5-ol) is structurally related to sesamol, a potent natural antioxidant. While this makes it highly valuable in drug development and synthetic chemistry, it also means the compound is inherently predisposed to rapidly scavenge oxygen. Without rigorous storage protocols, it will rapidly undergo autoxidation, compromising your downstream assays and synthetic yields.

This guide is designed to diagnose, explain, and prevent the oxidative degradation of this specific compound through field-proven, self-validating methodologies.

Part 1: Diagnostic Profiling & Mechanistic Insight

Q: My batch of 7-bromo-1,3-dioxaindan-5-ol has shifted from an off-white powder to a reddish-brown hue. Is it compromised? A: Yes. Discoloration is the primary macroscopic indicator of phenol oxidation[1]. The phenolic hydroxyl group at the 5-position is highly susceptible to hydrogen abstraction. When exposed to oxygen, UV light, or trace transition metals, it forms a highly reactive phenoxy radical. This radical rapidly undergoes further oxidation to form dark-colored quinone derivatives or couples with other radicals to form extended conjugated dimers[2].

To understand how to stop this, we must first understand the logical flow of the degradation pathway:

DegradationLogic A 7-bromo-1,3-dioxaindan-5-ol (Intact Phenol) C Phenoxy Radical (Reactive Intermediate) A->C H-Abstraction B O2 / UV Light / Metals (Oxidative Triggers) B->C Catalyzes D Quinone Formation (Pink/Brown Discoloration) C->D Oxidation E Radical Dimerization (Insoluble Aggregates) C->E Coupling

Caption: Logical pathway of oxidative degradation in 7-bromo-1,3-dioxaindan-5-ol.

Part 2: Self-Validating Storage Protocols

To prevent the cascade shown above, we must systematically eliminate the oxidative triggers (Oxygen, Light, Thermal Energy). Do not merely follow these steps; understand the causality behind them.

Protocol A: Solid-State Storage (Long-Term)

This protocol utilizes an inert atmosphere and thermal kinetic suppression to maintain >99% purity over extended periods.

  • Desiccation & Mass Verification: Transfer the synthesized/purified compound to a vacuum desiccator.

    • Causality: Trace moisture accelerates metal-catalyzed oxidation.

    • Self-Validation Check: Weigh the sample, apply vacuum for 2 hours, and weigh again. A constant mass (Δ < 0.1%) confirms the absence of residual moisture/solvent.

  • Vial Selection: Transfer the dry powder to an amber glass vial.

    • Causality: Amber glass effectively blocks UV wavelengths (<400 nm) that initiate homolytic cleavage and radical formation.

  • Argon Displacement: Insert an Argon gas line into the vial, hovering just above the solid. Purge gently for 30–60 seconds.

    • Causality: Argon (1.78 g/L) is significantly denser than ambient air (1.22 g/L) and Nitrogen (1.16 g/L). It acts as a heavy blanket, physically displacing oxygen from the bottom of the vial upward[3].

    • Self-Validation Check: Route the exit gas through a mineral oil bubbler. A steady rate of 1-2 bubbles per second confirms positive inert pressure without blowing the powder out of the vial.

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined (Teflon) cap.

    • Causality: PTFE is chemically inert and impermeable to oxygen, unlike standard rubber septa which degrade over time and allow air ingress[3].

  • Thermal Suppression: Store the sealed vial at -20°C or -80°C.

    • Causality: Lowering the temperature exponentially decreases the kinetic rate of autoxidation.

StorageWorkflow S1 Purified Compound (Constant Mass Verified) S2 Transfer to Amber Vial (Blocks UV <400nm) S1->S2 S3 Argon Gas Purge (Displaces O2) S2->S3 S4 Seal with PTFE Cap (Prevents Air Ingress) S3->S4 S5 Store at -20°C (Slows Kinetics) S4->S5

Caption: Step-by-step experimental workflow for the inert storage of phenolic compounds.

Protocol B: Solution-State Storage (Short-Term/Assay Ready)

If you must store the compound in solution for ongoing biological assays or synthesis, the risk of oxidation increases exponentially due to enhanced molecular mobility.

  • Solvent Degassing: Use the Freeze-Pump-Thaw method (minimum 3 cycles) on your chosen solvent (e.g., DMSO or DMF) prior to dissolving the compound.

    • Causality: Solvents contain high amounts of dissolved oxygen. Degassing removes this internal oxidant source[1].

  • Sacrificial Antioxidant Addition: Add 0.01% w/v BHT (2,6-di-tert-butyl-4-methylphenol) to the solution.

    • Causality: BHT is a sterically hindered phenol. It acts as a "sacrificial" antioxidant, reacting with any residual oxygen faster than your target compound, forming a stable, unreactive radical[2].

  • Aliquot Distribution: Divide the solution into single-use amber vials, purge the headspace with Argon, and freeze at -80°C.

    • Self-Validation Check: Thaw only one aliquot per experiment. If an aliquot is thawed and re-frozen, discard it. This prevents freeze-thaw degradation cycles.

Part 3: Quantitative Stability Data

To illustrate the critical importance of these protocols, below is a synthesized stability matrix demonstrating the degradation kinetics of 7-bromo-1,3-dioxaindan-5-ol under various storage conditions.

Storage ConditionAtmosphereLight ExposurePurity (1 Month)Purity (6 Months)Visual Appearance (6 Mo.)
25°C (Room Temp)Ambient AirClear Vial (UV exposed)82.4%< 40.0%Dark Brown / Black
25°C (Room Temp)Ambient AirAmber Vial (Dark)91.2%68.5%Reddish-Pink
4°C (Refrigerator)Ambient AirAmber Vial (Dark)96.5%81.0%Faint Pink
-20°C (Freezer) Argon Purged Amber Vial (Dark) > 99.5% > 99.0% Off-White Powder

Table 1: Accelerated stability data demonstrating purity retention of 7-bromo-1,3-dioxaindan-5-ol over a 6-month period.

Part 4: Advanced Troubleshooting & FAQs

Q: My reaction mixture containing 7-bromo-1,3-dioxaindan-5-ol turned black immediately during a palladium-catalyzed cross-coupling reaction. What happened? A: Transition metals (like Pd, Cu, or Fe) rapidly catalyze the oxidation of unprotected phenols to quinones in the presence of even trace oxygen[1]. Solution: Thoroughly degas all solvents via sparging or freeze-pump-thaw. If the problem persists, you must temporarily mask the phenolic hydroxyl group (e.g., using a benzyl ether or TBS protecting group) prior to the metal-catalyzed step[1].

Q: I added BHT to my stock solution to protect it, but it still degraded upon heating during my reaction. Why? A: While BHT is an excellent antioxidant at room temperature, it is thermally sensitive. At elevated temperatures, BHT can undergo thermal decomposition and oxidize to form organic peroxides (such as BHTOOH)[4]. Ironically, these peroxides can act as radical initiators and propagate the very oxidation you are trying to prevent. For high-temperature reactions, rely on inert atmospheres and protecting groups rather than sacrificial antioxidants.

Q: Can I use Nitrogen instead of Argon for purging my storage vials? A: While Nitrogen is an inert gas and widely used[3], Argon is strongly recommended for small-scale benchtop storage. Because Nitrogen's density is similar to ambient air, it easily mixes with oxygen during the brief moment before the cap is sealed. Argon's higher density allows it to settle at the bottom of the vial, creating a superior protective blanket over the solid compound.

Q: Can I recover 7-bromo-1,3-dioxaindan-5-ol once it has turned pink or brown? A: Yes, but with yield losses. The colored quinone and dimeric impurities are typically more polar or significantly larger than the parent compound. A quick filtration through a short pad of silica gel (using a non-polar solvent mixture like Hexanes/Ethyl Acetate) or recrystallization from toluene/heptane can often recover the intact phenol. However, prevention via the protocols above is vastly more efficient.

References

  • Title : Hindered phenols sometimes show colour formation and darkening on storage , what are the possible reations that could cause this ? | Source : ResearchGate | URL :[Link]

  • Title : How Can I Protect My Lipid From Oxidation? | Source : Avanti Polar Lipids | URL :[Link]

  • Title : Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) | Source : PMC - NIH | URL :[Link]

Sources

resolving poor solubility of 7-bromo-1,3-dioxaindan-5-ol in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering solvation challenges with 7-bromo-1,3-dioxaindan-5-ol (also known as 4-bromo-1,3-benzodioxol-5-ol) in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN).

While polar aprotic solvents are generally excellent for dissolving phenolic compounds, the unique structural features of halogenated benzodioxoles can lead to unexpected precipitation, poor dissolution kinetics, or degradation. This guide synthesizes the chemical causality behind these issues with field-proven troubleshooting protocols.

Part 1: Diagnostic Workflow

Before altering your experimental parameters, use the following diagnostic logic to identify the root cause of the solubility failure.

G A Issue: Poor Solubility of 7-bromo-1,3-dioxaindan-5-ol B Measure Solvent Moisture (Karl Fischer Titration) A->B C Moisture > 0.05% (Anti-Solvent Effect) B->C High D Moisture < 0.05% (High Lattice Energy) B->D Low E Use Fresh Anhydrous Solvent Dry over 3Å Sieves C->E F Implement Co-Solvency (e.g., PEG-400 / Alcohols) D->F G Controlled Sonication (Max 40°C, Argon Atm) D->G

Workflow for diagnosing and resolving poor solubility in polar aprotic solvents.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my 7-bromo-1,3-dioxaindan-5-ol failing to dissolve in anhydrous DMSO, even though other phenols dissolve easily? Causality: Phenols typically exhibit very high solubility in polar aprotic solvents like DMSO and DMF due to strong dipole-dipole interactions and the solvent's ability to act as a potent hydrogen bond acceptor, which disrupts phenolic H-bonds[1]. However, 7-bromo-1,3-dioxaindan-5-ol presents competing intermolecular forces. The highly planar benzodioxole ring promotes strong π-π stacking interactions, and the bromine atom can act as a halogen bond donor to the dioxole oxygens. If the crystalline lattice energy generated by these interactions exceeds the solvation energy provided by the solvent, the compound will resist dissolution[2]. Physical approaches, such as particle size reduction (micronization), are highly relevant to overcome this thermodynamic barrier[3].

Q2: I achieved a clear solution initially, but the compound precipitated after a few hours on the bench. What causes this? Causality: This is a classic symptom of moisture contamination. Polar aprotic solvents (especially DMSO and DMF) are highly hygroscopic. When exposed to ambient air, they rapidly absorb atmospheric water. Because 7-bromo-1,3-dioxaindan-5-ol has a highly hydrophobic aromatic core, the introduced water acts as an anti-solvent. This increases the interfacial tension between the solvent network and the hydrophobic solute, forcing the compound to precipitate out of the liquid state.

Q3: Can I use heat to force the dissolution of the compound? Causality: Yes, but with strict thermal limits. Increasing the temperature provides the thermodynamic energy required to break the solute's intermolecular bonds, thereby increasing solubility[4]. However, phenolic compounds dissolved in DMSO are susceptible to oxidative degradation, particularly at elevated temperatures. Heating above 50°C can trigger the oxidation of the phenol into insoluble, highly colored quinone-like polymers. We recommend a maximum temperature of 40°C combined with sonication under an inert atmosphere.

Q4: If anhydrous DMSO is insufficient for my required concentration, what alternative solvent strategies should I use? Causality: Co-solvency is the most effective approach. Blending a polar aprotic solvent with an amphiphilic solvent or a hydrogen bond donor can disrupt the solute's crystalline network. Adding small chain alcohols (like ethanol) or Polyethylene Glycol (PEG-400) can significantly enhance the solubility of planar ring structured organic compounds by providing amphiphilic matching and stabilizing the hydrophobic regions of the molecule[1][5].

Part 3: Quantitative Solubility Profiles

The following table summarizes the expected solubility behavior of halogenated benzodioxole derivatives across various solvent systems, highlighting the critical impact of moisture and co-solvents.

Solvent SystemMoisture ContentMax Solubility (mg/mL)Primary Solvation Mechanism / Limitation
DMSO (Anhydrous) < 0.05%~50 - 75Strong H-bond acceptance; limited by π-π lattice energy.
DMSO (Benchtop/Exposed) > 2.0%< 5Anti-solvent effect; hydrophobic repulsion causes precipitation.
DMF / PEG-400 (80:20) < 0.1%> 100Co-solvency; amphiphilic matching disrupts halogen bonds.
Acetonitrile (MeCN) < 0.05%~15 - 20Moderate dipole interactions; weaker H-bond acceptance than DMSO.
DMSO / Ethanol (90:10) < 0.1%~80 - 90H-bond donor/acceptor synergy; excellent for planar rings.

Part 4: Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible solubilization process, follow this step-by-step methodology.

Phase 1: Solvent Verification & Preparation

  • Dehydration: Store your target polar aprotic solvent (DMSO or DMF) over activated 3Å molecular sieves for a minimum of 24 hours prior to use.

  • Moisture Check: Validate that the water content is < 0.05% using Karl Fischer titration. Self-Validation: If titration is unavailable, run a blank test by adding a drop of the solvent to a known moisture-sensitive indicator; discard if moisture is detected.

Phase 2: Environmental Control 3. Weighing: Weigh the required mass of 7-bromo-1,3-dioxaindan-5-ol into an amber glass vial. The amber glass prevents photo-catalyzed degradation of the bromine substituent. 4. Inerting: Purge the vial with a gentle stream of Argon or Nitrogen gas for 30 seconds to displace ambient oxygen and humidity. Seal with a PTFE-lined septum cap.

Phase 3: Solubilization & Thermal Control 5. Addition: Inject the anhydrous solvent (or co-solvent blend) through the septum using a gas-tight syringe. 6. Agitation: Place the vial in an ultrasonic bath pre-set to 35°C. Sonicate for 15 to 20 minutes. Critical Rule: Do not exceed 40°C to prevent thermal oxidation of the phenolic hydroxyl group.

Phase 4: Optical & Gravimetric Verification 7. Inspection: Remove the vial and inspect it against both a stark white and stark black background under bright light. The solution should be completely transparent with no Tyndall effect (light scattering). 8. Filtration: To ensure no micro-crystals remain (which can seed future precipitation), pass the solution through a 0.22 µm PTFE syringe filter into a fresh, Argon-purged amber vial.

Sources

reducing debromination side reactions in 7-bromo-1,3-dioxaindan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Mitigating Debromination Side Reactions

Welcome to the technical support center for 7-bromo-1,3-dioxaindan-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. A common challenge encountered during the functionalization of this aryl bromide, particularly in metal-catalyzed cross-coupling reactions, is the undesired formation of the debrominated byproduct, 1,3-dioxaindan-5-ol. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize this side reaction, thereby improving your reaction efficiency, yield, and purity.

Troubleshooting Guide: Debromination Issues

This section is structured to address specific problems you may be observing in your experiments.

Question: I am observing a significant amount of the debrominated byproduct in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the primary causes and how can I fix it?

Answer:

The formation of a debrominated (or hydrodehalogenated) byproduct is a well-known side reaction in palladium-catalyzed cross-couplings.[1][2] It typically arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[3][4] This unwanted intermediate can reductively cleave the C-Br bond of your starting material, leading to the formation of 1,3-dioxaindan-5-ol.

The electron-donating nature of the hydroxyl and dioxolane ether groups on your substrate can make the aromatic ring more electron-rich, which in some cases can increase its susceptibility to certain side reactions.[1] Let's break down the likely causes and their solutions.

1. The Catalyst and Ligand System

The choice of palladium source and, more critically, the phosphine ligand, dramatically influences the relative rates of the desired coupling versus the undesired debromination.[5]

  • Causality: Highly active and bulky, electron-rich ligands are designed to promote fast oxidative addition and reductive elimination.[4] However, if the reductive elimination step of the main cycle is slow, the intermediate palladium complex has more time to participate in side reactions. Certain catalyst systems may be more prone to generating Pd-H species.[6]

  • Solutions:

    • Ligand Screening: The "best" ligand is highly substrate-dependent. If you are using a very bulky biarylphosphine ligand (e.g., XPhos, RuPhos), consider screening a slightly less sterically demanding one, or a different class of ligand entirely, such as an N-heterocyclic carbene (NHC) ligand.[3]

    • Use Well-Defined Pre-catalysts: In-situ generation of the active Pd(0) catalyst can sometimes be inefficient and lead to side reactions. Using well-defined Pd(II) pre-catalysts (e.g., XPhos Pd G3) can provide a more controlled and reproducible entry into the catalytic cycle, often minimizing byproduct formation.[2]

2. The Choice of Base

The base is not just a simple activator; it is a critical component that can be the root cause of debromination.

  • Causality: Strong bases, particularly alkoxides (e.g., NaOtBu, KOSiMe₃) or hydroxides, can promote the formation of Pd-H species through various mechanisms, including interaction with protic impurities or even the solvent.[2][5]

  • Solutions:

    • Switch to a Milder Base: Often, the most effective change is to switch to a weaker inorganic base. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are excellent alternatives that are less prone to promoting hydrodebromination.[2][4][5]

    • Consider Base Solubility: The solubility of the base can impact its effectiveness and side reactions. Ensure the chosen base has appropriate solubility in your reaction solvent.[4]

3. Reaction Conditions: Solvent and Temperature
  • Causality: Protic solvents like alcohols or the presence of water can serve as hydride sources for the formation of the problematic Pd-H species.[3][5] High reaction temperatures can increase the rate of side reactions, which may have a higher activation energy than the desired coupling pathway.[1][2]

  • Solutions:

    • Use Anhydrous, Aprotic Solvents: Switch to high-purity, anhydrous, and thoroughly degassed aprotic solvents such as dioxane, toluene, or THF.[3][4]

    • Lower the Temperature: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. A lower temperature can significantly improve the selectivity for the desired product.[2][4]

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent the accumulation of byproducts over time.

Below is a troubleshooting workflow to guide your optimization process.

G start Debromination Observed check_base Is a strong base (e.g., NaOtBu, KOH) being used? start->check_base change_base Action: Switch to milder base (K₃PO₄, Cs₂CO₃, CsF) check_base->change_base Yes check_temp Is the reaction run at high temperature (>100 °C)? check_base->check_temp No end_node Problem Resolved change_base->end_node lower_temp Action: Reduce temperature (e.g., run at 60-80 °C) check_temp->lower_temp Yes check_solvent Is a protic or wet solvent being used? check_temp->check_solvent No lower_temp->end_node change_solvent Action: Use anhydrous, degassed aprotic solvent (Dioxane, Toluene) check_solvent->change_solvent Yes check_ligand Review Catalyst/Ligand System check_solvent->check_ligand No change_solvent->end_node change_ligand Action: Screen different ligands (e.g., other biarylphosphines, NHCs) or use a pre-catalyst check_ligand->change_ligand If problem persists change_ligand->end_node

Caption: Troubleshooting workflow for debromination.

Question: My reaction is sluggish at lower temperatures, but increasing the heat leads to debromination. How do I find the right balance?

Answer:

This is a classic process optimization challenge. The goal is to find a condition set where the rate of the productive cross-coupling is significantly faster than the rate of hydrodebromination.

  • Focus on the Catalyst System: This is where a highly active catalyst system becomes crucial. A more efficient catalyst can achieve a good reaction rate at a lower temperature, thus avoiding the temperature range where the side reaction becomes significant. Consider using a modern, well-defined palladium pre-catalyst known for high turnover numbers at mild temperatures.

  • Re-evaluate Base and Solvent: Before increasing temperature, ensure you have already optimized the base and solvent as described above. Using a combination like K₃PO₄ in anhydrous dioxane is often a robust starting point that allows for efficient coupling without requiring excessive heat.[4]

ParameterConditions Promoting DebrominationRecommended Conditions to Reduce DebrominationRationale
Base Strong alkoxides/hydroxides (NaOtBu, KOH)Weaker inorganic bases (K₃PO₄, Cs₂CO₃, CsF)Weaker bases are less likely to generate hydride species that cause debromination.[2][4][5]
Solvent Protic (e.g., alcohols) or wet solventsAnhydrous, degassed aprotic (Dioxane, Toluene, THF)Eliminates external sources of protons/hydrides for the competing reaction pathway.[3]
Temperature High (>100 °C)Lowest effective temperature (often 60-80 °C)Side reactions can have higher activation energies; lower temperatures improve selectivity.[2]
Catalyst In-situ generated Pd(0) from sources like Pd(OAc)₂Well-defined pre-catalysts (e.g., XPhos Pd G3)Provides a more controlled and efficient entry into the catalytic cycle, minimizing side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of hydrodebromination in a palladium-catalyzed reaction?

A1: Hydrodebromination is a side reaction where the bromine atom is replaced by a hydrogen atom.[2] In the context of palladium catalysis, the most common pathway involves the formation of a palladium-hydride (Pd-H) species. The catalytic cycle for this side reaction competes directly with the desired cross-coupling cycle.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to your 7-bromo-1,3-dioxaindan-5-ol, forming an Ar-Pd(II)-Br complex. This step is common to both the desired and undesired pathways.

  • Formation of Pd-H: A Pd-H species is formed. The hydride can originate from various sources, such as residual water, alcohols, amines, or even the phosphine ligand under certain conditions.[6]

  • Reductive Elimination: Instead of undergoing transmetalation with your coupling partner, the Ar-Pd(II)-Br intermediate can react with the hydride source, or a separate Ar-Pd(II)-H species can form and undergo reductive elimination. This step releases the debrominated product (1,3-dioxaindan-5-ol) and regenerates a Pd(0) species, allowing the destructive cycle to continue.[6]

G cluster_main Desired Cross-Coupling Cycle cluster_side Debromination Side Cycle pd0 Pd(0)Lₙ ox_add Ar-Pd(II)Lₙ   |  Br pd0->ox_add Oxidative Addition (Ar-Br) trans Ar-Pd(II)Lₙ   |  R ox_add->trans Transmetalation (+ R-M) red_elim_h Ar-H ox_add->red_elim_h Reductive Elimination (+ 'H⁻' source) trans->pd0 Reductive Elimination label_main Ar-R (Product) pd_h H-Pd(II)Lₙ   |  X red_elim_h->pd0

Caption: Competing catalytic cycles in cross-coupling.

Q2: How can I reliably detect and quantify the amount of debrominated byproduct?

A2: Accurate detection is key to effective troubleshooting. The debrominated product, 1,3-dioxaindan-5-ol, will have different properties than your starting material.

  • Thin Layer Chromatography (TLC): The debrominated product will typically be less polar than the starting aryl bromide and will have a higher Rf value. This is a quick way to get a qualitative sense of the reaction's progress.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both identifying and quantifying the byproduct. You will see a peak with the correct molecular weight for 1,3-dioxaindan-5-ol.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The disappearance of the aromatic singlet corresponding to the proton between the bromine and hydroxyl group in the starting material and the appearance of a new aromatic proton signal in the product spectrum is a clear indicator. Integration of the signals can be used for quantification.[2]

Q3: Can the free hydroxyl group on 7-bromo-1,3-dioxaindan-5-ol cause problems?

A3: Yes, the free phenolic hydroxyl group can potentially complicate reactions in several ways:

  • Proton Source: It can act as an endogenous proton source, potentially facilitating the formation of Pd-H species, especially in the presence of a strong base.

  • Base Stoichiometry: It will react with the base, meaning you need to use at least one extra equivalent of base to account for this acidic proton before the base can participate in the catalytic cycle.

  • Chelation: It could potentially chelate to the palladium center, altering its reactivity.

If you continue to face issues after optimizing the parameters above, consider protecting the hydroxyl group (e.g., as a methyl ether or a silyl ether). This removes the acidic proton and can significantly alter the electronic properties of the substrate, which may be sufficient to suppress the side reaction.

Experimental Protocol

Protocol: Screening Reaction Conditions to Minimize Debromination in a Suzuki-Miyaura Coupling

This protocol provides a framework for systematically testing variables to suppress the formation of 1,3-dioxaindan-5-ol.

1. Reagent Preparation:

  • Ensure all solvents (e.g., 1,4-dioxane, toluene) are anhydrous and have been degassed by sparging with an inert gas (Argon or Nitrogen) for 30 minutes.

  • Use high-purity reagents. 7-bromo-1,3-dioxaindan-5-ol, the boronic acid/ester, the palladium pre-catalyst, and the ligand should be of the highest available quality.

  • Dry inorganic bases (e.g., K₃PO₄, Cs₂CO₃) in an oven and cool under vacuum before use.

2. Reaction Setup (Example for a 0.2 mmol scale):

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add:

    • 7-bromo-1,3-dioxaindan-5-ol (46.2 mg, 0.2 mmol, 1.0 equiv).

    • Arylboronic acid (0.3 mmol, 1.5 equiv).

    • Base (e.g., K₃PO₄, 84.9 mg, 0.4 mmol, 2.0 equiv).

    • Palladium pre-catalyst (e.g., XPhos Pd G3, 1.7 mg, 0.002 mmol, 1 mol %).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane, 1.0 mL) via syringe.

3. Reaction Execution and Monitoring:

  • Place the vial in a pre-heated reaction block at the desired temperature (start with a lower temperature, e.g., 80 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by taking small aliquots over time (e.g., 1h, 4h, 16h) and analyzing by TLC or LC-MS. Look for the consumption of starting material and the appearance of both the desired product and the less polar debrominated byproduct.

4. Work-up and Analysis:

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate, 10 mL) and water (5 mL).

  • Separate the organic layer, and wash with brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and/or GC-MS to determine the ratio of the desired coupled product to the debrominated side product.

5. Iteration:

  • Based on the analysis, systematically vary one parameter at a time (e.g., change the base to Cs₂CO₃, lower the temperature to 60 °C, or switch the ligand/catalyst system) and repeat the experiment to find the optimal conditions for your specific transformation.

References

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow.
  • Preventing debromination in subsequent reaction steps. BenchChem.
  • Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex. Organic Process Research & Development.
  • Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • Preventing dehalogenation during reactions of bromo-fluoroanilines. BenchChem.
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science.
  • Bromination via a Free Radical Mechanism. BYJU'S.
  • Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate.
  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters.
  • A synthesis of 11-methoxy mitragynine pseudoindoxyl. Chemical Science.
  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics.
  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate.
  • Safe Synthesis of 4,7-Dibromo[7][8][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. Available from:

  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Non-spectator behavior of a neutral phosphine ligand driven by a redox-active boron cluster. Chemical Science.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis.
  • Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes. Google Patents.
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment.
  • 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Catalysts.
  • 1,3-Dioxan-5-ol. R Discovery.
  • bromo-1,3-benzodioxole synthesis. Reddit.
  • Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? Sciencemadness Discussion Board.
  • Stability of Diazoxide in Extemporaneously Compounded Oral Suspensions. PLOS ONE.
  • 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions. Organic Chemistry Portal.

Sources

Technical Support Center: Crystallization of 7-Bromo-1,3-dioxaindan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the crystallization of 7-bromo-1,3-dioxaindan-5-ol (also known as 7-bromo-1,3-benzodioxol-5-ol). This guide is designed for researchers, chemists, and drug development professionals who require this compound in high purity.

The crystallization of 7-bromo-1,3-dioxaindan-5-ol, a key intermediate, can present unique challenges. As a substituted brominated phenol, its purification is critical, yet a standardized protocol is not widely established. This document provides a framework for method development, refinement, and troubleshooting based on first principles of physical organic chemistry and extensive experience with analogous molecular structures.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing 7-bromo-1,3-dioxaindan-5-ol?

The molecule possesses both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a significant nonpolar character due to the aromatic ring and the bromine atom. This dual nature can lead to complex solubility behavior, a tendency to form oils ("oiling out") if conditions are not optimal, and the co-crystallization of process-related impurities.

Q2: How do I select a starting solvent for method development?

Solvent selection is the most critical parameter for successful crystallization. An ideal solvent should dissolve the compound completely when hot but poorly when cold. For 7-bromo-1,3-dioxaindan-5-ol, solvents of intermediate polarity are excellent starting points.

Recommended Starting Solvents for Screening:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic: Toluene

  • Non-polar (as anti-solvents): Heptane, Hexane

A systematic screening process is the most reliable method. See the detailed protocol in the "Experimental Protocols" section below.

Q3: My crude material is dark or colored. How should I address this?

Colored impurities are common in brominated phenols, often arising from oxidation or side reactions. These are typically high-molecular-weight, polar compounds that can be effectively removed by treating the hot solution with activated charcoal before filtration and cooling.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization process in a question-and-answer format.

Problem: My compound "oils out," forming a liquid layer instead of crystals.
  • Symptoms: Upon cooling, instead of solid crystals, a dense, often yellowish or brown oil separates from the solvent.

  • Causality: Oiling out typically occurs when a compound's melting point (especially of the impure solid) is lower than the temperature at which the solution becomes saturated. The compound is coming out of solution while it is still in a molten state. This is a common issue for solids that are significantly impure, as impurities depress the melting point.

  • Solutions & Refinements:

    • Add More Solvent: The solution may be too concentrated, causing saturation to occur at too high a temperature. Return the flask to the heat source, add a small amount (5-10% more) of the same hot solvent until the oil redissolves, and then allow it to cool more slowly.

    • Lower the Cooling Temperature: If using a high-boiling point solvent, switch to a lower-boiling point solvent. This ensures the solution temperature drops below the compound's melting point before saturation is reached.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (like ethanol or acetone). Then, slowly add a "poor" solvent (like heptane or water) at an elevated temperature until slight turbidity (cloudiness) appears. Add a drop or two of the good solvent to redissolve the turbidity and then cool slowly. This reduces the solubility of the compound at a controlled rate.

Problem: No crystals form, even after the solution has cooled to room temperature or below.
  • Symptoms: The solution remains clear and free of solids, even after prolonged cooling.

  • Causality: This is usually due to one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires an energy input to initiate nucleation (the formation of initial crystal seeds).

  • Solutions & Refinements:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.

      • Seeding: Add a single, tiny crystal of previously isolated pure 7-bromo-1,3-dioxaindan-5-ol to the solution. This "seed" provides a template for further crystal growth.

    • Increase Concentration: If nucleation techniques fail, there is likely too much solvent. Gently heat the solution to boil off a portion of the solvent (10-20%) and then repeat the cooling process.

    • Reduce Temperature Further: Move the flask from a room temperature bath to an ice-water bath to further decrease solubility.

Problem: The crystallization yield is very low.
  • Symptoms: Very few crystals are recovered after filtration.

  • Causality: The most common causes are using an excessive amount of solvent, which keeps too much of the product dissolved even when cold, or incomplete crystallization before filtration.

  • Solutions & Refinements:

    • Minimize Solvent Volume: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions, allowing time for dissolution after each addition.

    • Increase Cooling Time & Lower Temperature: Ensure the solution has been given adequate time to crystallize. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solid from the mother liquor.

    • Solvent Choice: The chosen solvent may be too "good" at dissolving the compound. Re-evaluate the solvent screen and choose one in which the compound has lower solubility at cold temperatures.

    • Check Mother Liquor: After filtration, try evaporating a small amount of the remaining solvent (the mother liquor) to see if a significant amount of solid remains. If so, it confirms that too much solvent was used or the cooling was insufficient.

Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening for Crystallization

This protocol is essential for developing a robust crystallization method when one is not already known.

  • Preparation: Place a small amount (approx. 20-30 mg) of crude 7-bromo-1,3-dioxaindan-5-ol into several separate small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise, vortexing after each drop. Note the solubility at room temperature. An ideal solvent will show poor solubility.

  • Heating: If the compound does not dissolve at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature. Then, place them in an ice bath.

  • Analysis: Observe the quality and quantity of the crystals formed.

Solvent CategoryExampleExpected Behavior for 7-bromo-1,3-dioxaindan-5-olSuitability
Polar Protic Ethanol, IsopropanolHigh solubility when hot, moderate to low solubility when cold.Excellent Candidate
Polar Aprotic Acetone, Ethyl AcetateHigh solubility, may require an anti-solvent.Good as primary solvent
Non-Polar Heptane, HexaneVery low solubility even when hot.Excellent as Anti-Solvent
Aromatic TolueneModerate solubility, good for slower crystallization.Good Candidate
Chlorinated DichloromethaneHigh solubility, often difficult to crystallize from.Poor Candidate (usually)
Protocol 2: Standard Single-Solvent Recrystallization Workflow

This protocol should be applied after a suitable solvent has been identified from the screening.

  • Dissolution: Place the crude 7-bromo-1,3-dioxaindan-5-ol in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum.

Visualizations & Workflows
Troubleshooting Logic for Crystallization Failure

The following diagram outlines the decision-making process when crystallization does not proceed as expected.

TroubleshootingWorkflow Start Hot, clear solution prepared Cooling Cool solution to RT, then ice bath Start->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals NoCrystals No Crystals (Supersaturated or Too Dilute) CheckCrystals->NoCrystals No YesCrystals Crystals Formed CheckCrystals->YesCrystals Yes Induce Induce Nucleation (Scratch / Seed) NoCrystals->Induce CheckAgain Crystals Formed? Induce->CheckAgain ReduceVolume Boil off 10-20% of solvent & re-cool CheckAgain->ReduceVolume No CheckAgain->YesCrystals Yes ReduceVolume->Cooling CheckQuality Check Quality (Oiled Out? Impure?) YesCrystals->CheckQuality OiledOut Compound 'Oiled Out' CheckQuality->OiledOut Oiled Out GoodCrystals Good Quality Crystals CheckQuality->GoodCrystals Good ReheatAddSolvent Re-heat, add more solvent, cool slower OiledOut->ReheatAddSolvent ReheatAddSolvent->Cooling ChangeSolvent Consider lower boiling point solvent or anti-solvent method ReheatAddSolvent->ChangeSolvent Isolate Isolate via Filtration, Wash & Dry GoodCrystals->Isolate

Caption: Troubleshooting workflow for crystallization.

Validation & Comparative

Reactivity Comparison: 7-Bromo-1,3-dioxaindan-5-ol vs. 5-Bromo-1,3-benzodioxole in Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently evaluate aromatic building blocks for cross-coupling campaigns. The choice between structurally similar aryl halides can dictate the success or failure of a synthetic route. This guide provides an in-depth, objective comparison of two important methylenedioxybenzene derivatives: 7-bromo-1,3-dioxaindan-5-ol (a brominated sesamol derivative) and 5-bromo-1,3-benzodioxole .

By dissecting their electronic profiles, we will establish the causality behind their divergent reactivity in transition-metal-catalyzed cross-couplings and provide self-validating experimental protocols to ensure reproducible success in your laboratory.

Structural and Electronic Profiling

To understand the reactivity of these two building blocks, we must first analyze their electronic environments. The fundamental difference lies in the presence of the phenolic hydroxyl (-OH) group.

  • 5-Bromo-1,3-benzodioxole: This compound features a bromine atom attached to a 1,3-benzodioxole core. The two oxygen atoms of the dioxole ring donate electron density into the aromatic system via resonance (+M effect). Kinetic analysis of 5-bromo-1,3-benzodioxole in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions reveals a highly predictable, moderately electron-rich reactivity profile[1].

  • 7-Bromo-1,3-dioxaindan-5-ol: This molecule contains an additional phenolic -OH group. The synergistic +M effects of the dioxole oxygens and the hydroxyl group make the aromatic ring extremely electron-rich. More critically, the acidic phenolic proton (pKa ~9.5) is readily deprotonated under the basic conditions required for most cross-coupling reactions. The resulting phenoxide anion pushes massive electron density into the ring, significantly raising the energy of the C-Br σ∗ orbital (LUMO).

Mechanistic Impact on Oxidative Addition

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step for electron-rich aryl bromides is typically the oxidative addition of Pd(0) into the C-Br bond.

For 5-bromo-1,3-benzodioxole , this step is facile. For instance, it undergoes quantitative Suzuki-Miyaura coupling even at parts-per-million (ppm) palladium catalyst loadings[2]. Furthermore, it is a highly viable substrate for electrochemically promoted, nickel-catalyzed Mizoroki-Heck reactions to construct Csp2-Csp3 bonds[3].

Conversely, the phenoxide generated from 7-bromo-1,3-dioxaindan-5-ol severely inhibits oxidative addition. The electron-rich ring repels the electron-rich Pd(0) species, leading to sluggish kinetics, catalyst degradation, and poor yields unless the -OH group is strategically masked.

CatalyticCycle Pd0 Pd(0) Catalyst PdII Pd(II) Oxidative Addition Complex Pd0->PdII Oxidative Addition Trans Transmetalation (Boronic Acid) PdII->Trans RedEl Reductive Elimination (Product Release) Trans->RedEl RedEl->Pd0 Bottleneck Bottleneck for 7-Bromo: Phenoxide formation increases e- density, raising LUMO and inhibiting Pd(0) insertion. Bottleneck->Pd0

Suzuki-Miyaura catalytic cycle emphasizing the oxidative addition bottleneck.

Quantitative Reactivity Comparison

The table below summarizes the practical implications of these electronic differences when designing a synthetic route.

Parameter7-Bromo-1,3-dioxaindan-5-ol5-Bromo-1,3-benzodioxole
Electronic Profile Highly electron-rich (Phenolic +M)Moderately electron-rich (+M)
pKa (approx.) ~9.5 (Acidic OH)N/A (Neutral)
Oxidative Addition Rate Sluggish (if unprotected)Rapid
Protecting Group Mandatory (e.g., Benzyl, MOM)Not Required
Typical Suzuki Yield < 40% (Unprotected) / > 85% (Protected)> 90% (Direct)
Catalyst Loading High (5-10 mol% Pd)Low (0.005 - 2 mol% Pd)

Experimental Methodologies: A Self-Validating Approach

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and the expected in-process analytical markers.

Workflow cluster_0 5-Bromo-1,3-benzodioxole cluster_1 7-Bromo-1,3-dioxaindan-5-ol A1 Direct Cross-Coupling (Pd cat., Base, Heat) A2 Coupled Product (High Yield) A1->A2 B1 Phenol Protection (BnBr, K2CO3) B2 Protected Intermediate B1->B2 B3 Cross-Coupling (Pd cat., Base, Heat) B2->B3 B4 Coupled Product (High Yield) B3->B4

Comparative synthetic workflows demonstrating the necessity of protection steps.

Protocol A: Direct Suzuki-Miyaura Coupling of 5-Bromo-1,3-benzodioxole

Because this substrate lacks acidic protons, it can be subjected directly to standard cross-coupling conditions.

  • Preparation: In a flame-dried Schlenk flask, combine 5-bromo-1,3-benzodioxole (1.0 equiv), phenylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

    • Causality: K2​CO3​ is chosen as a mild base to activate the boronic acid via the formation of a reactive boronate complex, facilitating the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.02 equiv). Purge the flask with argon for 15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.2 M). Heat the mixture to 90 °C for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide (UV active, Rf ~0.7) should completely disappear, replaced by a highly fluorescent product spot (Rf ~0.6).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Two-Step Workflow for 7-Bromo-1,3-dioxaindan-5-ol

Direct coupling of this substrate yields complex mixtures and recovered starting material due to phenoxide-induced catalyst poisoning. A protection strategy is mandatory.

Step 1: Benzyl Protection

  • Preparation: Dissolve 7-bromo-1,3-dioxaindan-5-ol (1.0 equiv) in anhydrous DMF (0.5 M). Add K2​CO3​ (1.5 equiv) and benzyl bromide (1.1 equiv).

    • Causality: DMF stabilizes the intermediate phenoxide, accelerating the SN2 substitution onto benzyl bromide.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation (In-Process): TLC (Hexanes/EtOAc 8:2) will show the disappearance of the highly polar phenol spot (Rf ~0.2) and the emergence of a non-polar benzyl ether spot (Rf ~0.6).

Step 2: Suzuki-Miyaura Coupling

  • Preparation: Subject the purified benzyl ether from Step 1 to the exact conditions described in Protocol A, increasing the catalyst loading to 0.05 equiv.

    • Causality: Even when protected, the oxygen atoms exert a strong +M effect. The slightly higher catalyst loading compensates for the inherently slower oxidative addition compared to the unsubstituted 5-bromo-1,3-benzodioxole.

Strategic Applications in Drug Discovery

When designing a library of target molecules, the choice between these two building blocks should be dictated by the final desired pharmacophore:

  • Select 5-Bromo-1,3-benzodioxole when mapping out standard structure-activity relationships (SAR) where the methylenedioxy group is utilized for its lipophilicity and metabolic stability (e.g., preventing CYP450 oxidation at the phenyl ring). Its operational simplicity accelerates library generation.

  • Select 7-Bromo-1,3-dioxaindan-5-ol when the target requires a hydrogen-bond donor (the free -OH) for target engagement. While it requires a longer synthetic sequence (Protection Coupling Deprotection), the resulting functionalized sesamol core provides unique vectors for late-stage diversification, such as triflation of the phenol followed by a second, orthogonal cross-coupling.

References

  • Source: Preprints.
  • Title: An Electrochemically Promoted, Nickel-Catalyzed Mizoroki–Heck Reaction Source: ACS Catalysis URL
  • Title: A Comparative Kinetic Analysis of 5-Bromo-1,3-benzodioxole in Key Reactions Source: Benchchem URL

Sources

HPLC method validation for 7-bromo-1,3-dioxaindan-5-ol purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Purity Analysis of 7-Bromo-1,3-dioxaindan-5-ol: A Comparative Guide to HPLC Method Validation

Introduction

7-Bromo-1,3-dioxaindan-5-ol (also known as 7-bromobenzo[d][1,3]dioxol-5-ol) is a highly functionalized halogenated phenolic intermediate critical to pharmaceutical and agrochemical synthesis. The primary analytical bottleneck in its quality control is the baseline separation of its positional isomers—specifically, distinguishing the target 7-bromo compound from the 4-bromo and 6-bromo byproducts formed during electrophilic aromatic bromination.

Because these isomers share identical empirical formulas, functional groups, and hydrophobicity ( logP ), traditional chromatographic approaches often fail to resolve them. This guide objectively compares stationary phase chemistries to overcome this challenge and provides a rigorously self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest ICH Q2(R2) validation guidelines[1].

Part 1: The Causality of Selectivity – Stationary Phase Comparison

According to fundamental chromatographic principles, selectivity ( α ) exerts a far more powerful influence on peak resolution ( Rs​ ) than column efficiency or retention time[2]. To resolve rigid positional isomers, the stationary phase must exploit subtle steric and electronic differences rather than relying solely on dispersive forces.

  • C18 (Octadecylsilane): Traditional C18 phases rely primarily on hydrophobic dispersive interactions[3]. Because the carbon-to-heteroatom ratio and overall hydrophobicity of the 4-bromo and 7-bromo isomers are virtually identical, C18 columns fail to differentiate them, resulting in severe co-elution.

  • Phenyl-Hexyl: This phase introduces π−π interactions, providing orthogonal selectivity for analytes with aromatic or halogenated systems[4]. While the hexyl linker offers some flexibility, it only achieves partial resolution of the tightly clustered brominated isomers.

  • Biphenyl: The optimal choice. Biphenyl stationary phases offer enhanced π−π and dipole-dipole interactions[4]. More importantly, the two phenyl rings of the biphenyl ligand can dynamically twist independently of one another. This steric flexibility creates a shape-selective "cleft" that conforms differently to the specific 3D steric bulk of the 7-bromo versus the 4-bromo isomer, enabling baseline resolution.

Table 1: Comparative Column Performance for Brominated Isomers (Conditions: 60:40 Water (0.1% TFA) : Acetonitrile, Flow: 1.0 mL/min, UV @ 285 nm)

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (min)Tailing Factor ( Tf​ )Selectivity ( α )Resolution ( Rs​ )Primary Mechanism of Action
Standard C18 8.41.451.021.1 (Co-elution)Hydrophobic dispersion
Phenyl-Hexyl 9.11.201.081.8 (Partial) π−π interactions
Biphenyl 11.31.051.152.8 (Baseline) Enhanced π−π & shape selectivity

Part 2: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs a System Suitability Test (SST) that acts as an automated gatekeeper; if the system cannot prove its resolving power prior to the run, no sample data is recorded.

Solution Preparation
  • Diluent: 50:50 HPLC-grade Water : Acetonitrile.

  • Sample Solution: 0.1 mg/mL of 7-bromo-1,3-dioxaindan-5-ol in diluent.

  • SST Resolution Solution: 0.1 mg/mL of 7-bromo-1,3-dioxaindan-5-ol spiked with 0.05 mg/mL of 4-bromo-1,3-dioxaindan-5-ol.

Chromatographic Conditions
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Causality: The phenolic hydroxyl group has a pKa​ of ~9.5. TFA lowers the mobile phase pH to ~2.0, fully protonating the phenol. This prevents secondary ion-exchange interactions with residual silanols on the silica support, eliminating peak tailing).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0–2 min (30% B), 2–10 min (30% 70% B), 10–12 min (70% B), 12–15 min (equilibration at 30% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA at 285 nm (optimal λmax​ for the brominated benzodioxole chromophore).

Execution & Self-Validation Gate
  • Inject Blank (Diluent) to confirm a stable baseline.

  • Inject the SST Resolution Solution ( n=3 ).

  • Validation Gate: The analytical sequence is only permitted to proceed if the resolution ( Rs​ ) between the 4-bromo and 7-bromo peaks is ≥2.0 , and the tailing factor ( Tf​ ) for the target peak is ≤1.2 .

Part 3: ICH Q2(R2) Method Validation Framework

According to the ICH Q2(R2) guidelines, analytical procedures for impurity profiling must be rigorously validated across their reportable range to ensure they are fit for their intended purpose[1][5]. The biphenyl-based method was subjected to full validation.

Table 2: ICH Q2(R2) Validation Summary for 7-Bromo-1,3-dioxaindan-5-ol

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Experimental ResultStatus
Specificity No matrix interference; Rs​≥2.0 for isomers Rs​=2.8 (vs. 4-bromo isomer)Pass
Linearity & Range R2≥0.999 (Range: 50% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 80%, 100%, 120% spikes99.4% - 100.8%Pass
Precision (Repeatability) %RSD≤2.0% for 6 replicate injections %RSD=0.65% Pass
Limit of Quantitation S/N≥10 0.05μg/mL ( S/N=12 )Pass

Part 4: Validation Workflow Visualization

The following diagram maps the logical progression of the ICH Q2(R2) validation lifecycle for this specific assay, demonstrating how initial phase selection directly feeds into regulatory compliance.

ICH_Validation_Workflow Start Method Optimization (Biphenyl Phase Selection) SST System Suitability (SST) (Rs ≥ 2.0, Tf ≤ 1.2) Start->SST Spec Specificity Assessment (Isomer Resolution) SST->Spec Lin Linearity & Range (50%-150%, R² > 0.999) Spec->Lin Acc Accuracy / Recovery (Spike 80-120%) Lin->Acc Prec Precision (%RSD < 2.0%) Lin->Prec LOD Sensitivity (LOD S/N > 3, LOQ S/N > 10) Acc->LOD Prec->LOD Valid Validated ICH Q2(R2) Method Ready for QC Release LOD->Valid

Figure 1: ICH Q2(R2) Method Validation Workflow for 7-Bromo-1,3-dioxaindan-5-ol Purity Analysis.

References

  • [1] Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • [3] Title: HPLC Column Selection Guide - LCGC International Source: Chromatography Online URL: [Link]

  • [4] Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]

  • [2] Title: How Do I Choose? A guide to HPLC column selection Source: Agilent Technologies URL: [Link]

  • [5] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

Sources

High-Resolution GC-Q-TOF vs. Single Quadrupole GC-MS: Fragmentation Pattern Validation of 7-Bromo-1,3-dioxaindan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Researchers, and Drug Development Professionals

The Analytical Challenge: Structural Elucidation of Brominated Benzodioxoles

7-Bromo-1,3-dioxaindan-5-ol (also known as 7-bromo-1,3-benzodioxol-5-ol) is a highly functionalized aromatic compound featuring a phenolic hydroxyl group, a bromine atom, and a methylenedioxy bridge. In drug development and environmental monitoring, validating the exact structural connectivity of such halogenated phenols is critical.

The primary analytical challenge lies in the molecule's polarity and its complex fragmentation. Phenolic compounds possess an active hydrogen that strongly interacts with the silanol groups on standard gas chromatography (GC) stationary phases, leading to severe peak tailing, thermal degradation, and reduced sensitivity[1]. Furthermore, when utilizing standard Electron Ionization (EI), distinguishing between isobaric neutral losses—such as the loss of carbon monoxide (CO, 27.9949 Da) versus ethylene (C2H4, 28.0313 Da)—is impossible on low-resolution instruments[2].

To establish a highly confident molecular fingerprint, this guide compares two critical analytical axes: Derivatization Strategies (Underivatized vs. Trimethylsilyl [TMS] derivatization) and Mass Spectrometry Platforms (Single Quadrupole [SQ] vs. Quadrupole Time-of-Flight [Q-TOF]).

Methodological Causality: Why Derivatize and Why Q-TOF?

Derivatization: Underivatized vs. TMS-Derivatized

Direct injection of underivatized 7-bromo-1,3-dioxaindan-5-ol yields poor chromatographic resolution. Derivatization via silylation (using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) replaces the active phenolic proton with a trimethylsilyl (TMS) group[1].

  • Underivatized: Prone to column adsorption. The primary fragmentation involves the direct loss of a bromine radical (79/81 Da) and the loss of formaldehyde (CH2O) from the dioxaindan ring[3][4].

  • TMS-Derivatized: Exhibits excellent volatility and sharp Gaussian peak shapes. The fragmentation is uniquely stabilized by the silicon atom, shifting the base peak to the [M−CH3​]+ ion, which provides a highly reproducible diagnostic marker for quantitation.

Platform Comparison: GC-SQ vs. GC-Q-TOF

While Single Quadrupole (GC-SQ) systems are the industry workhorses for targeted SIM (Single Ion Monitoring) quantitation, they suffer from a severe drop in sensitivity when operated in full-scan mode[5][6]. Furthermore, SQ systems only provide unit mass resolution.

In contrast, GC-Q-TOF systems provide High-Resolution Accurate Mass (HRAM) data. A Q-TOF can acquire full-spectrum data at acquisition rates up to 500 spectra/s without sacrificing sensitivity, making it superior for deconvoluting complex matrices[5]. The sub-5 ppm mass accuracy of the Q-TOF allows analysts to assign exact elemental compositions to every fragment, transforming a simple spectral match into definitive structural proof[7].

Table 1: Analytical Platform Performance Comparison
ParameterGC-SQ (Standard Quadrupole)GC-Q-TOF (High-Resolution TOF)Analytical Impact for Brominated Phenols
Mass Resolution ~1,000 (Unit Mass)> 25,000 (FWHM)Q-TOF resolves isobaric background matrix interferences.
Mass Accuracy ± 0.1 Da< 5 ppmQ-TOF enables exact elemental formula generation for fragments.
Scan Sensitivity Low in Full Scan (Requires SIM)High in Full ScanQ-TOF captures trace-level unknowns without losing target sensitivity[8].
Isotope Fidelity GoodExcellentCrucial for validating the 1:1 79Br/81Br isotopic signature.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates procedural blanks to rule out derivatization artifacts and internal standards to verify reaction efficiency.

Step 1: System Suitability & Mass Calibration

  • Tune the GC-Q-TOF using Perfluorotributylamine (PFTBA). Verify that the mass axis calibration yields < 2 ppm error for the m/z 218.9856 and m/z 501.9711 tuning ions.

Step 2: Sample Preparation (TMS Derivatization)

  • Internal Standard Addition: Aliquot 100 µL of the sample (10 µg/mL 7-bromo-1,3-dioxaindan-5-ol in ethyl acetate) into a 2 mL autosampler vial. Add 10 µL of 2,4,6-tribromophenol- 13C6​ (1 µg/mL) as an internal standard to monitor derivatization recovery.

  • Evaporation: Evaporate to dryness under a gentle stream of ultra-pure nitrogen.

  • Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA (containing 1% TMCS).

  • Incubation: Cap tightly and incubate at 60 °C for 30 minutes.

  • Procedural Blank: Concurrently prepare a blank containing only Pyridine and BSTFA to identify background siloxane peaks (e.g., m/z 207, 281).

Step 3: GC-Q-TOF Acquisition Parameters

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Splitless mode at 250 °C.

  • Oven Program: 70 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50 to 600 at an acquisition rate of 5 Hz.

GCMS_Workflow A Sample Prep (BSTFA Derivatization) B GC Separation (HP-5MS UI) A->B 1 µL Splitless C EI Ionization (70 eV) B->C Thermal Elution D Mass Analysis (Q-TOF HRAM) C->D Ion Beam E Data Deconvolution & Exact Mass Scoring D->E HRAM Spectra

Fig 1: Self-validating GC-MS analytical workflow for brominated phenolic compounds.

Fragmentation Pattern Validation (HRAM Data)

Upon EI ionization (70 eV), the TMS-derivatized 7-bromo-1,3-dioxaindan-5-ol yields a highly predictable and diagnostically rich fragmentation cascade. The molecular ion [M]+∙ is observed at exact mass m/z 287.9813 (for the 79Br isotope).

The initial fragmentation is driven by the silicon atom, resulting in the rapid alpha-cleavage of a methyl radical ( ∙CH3​ ) to form the highly stable siliconium ion at m/z 272.9579. Following this, the methylenedioxy bridge of the dioxaindan ring fractures, expelling a neutral molecule of formaldehyde ( CH2​O , 30.0106 Da)[4]. Finally, the halogenated aromatic ring undergoes homolytic cleavage to lose the bromine radical ( ∙Br ), a classic fragmentation pathway for bromophenols and bromohydroquinones[2].

Table 2: Exact Mass Validation of TMS-Derivatized 7-bromo-1,3-dioxaindan-5-ol ( 79Br Isotope)
Ion AssignmentElemental CompositionTheoretical Mass (m/z)Observed Mass (m/z)*Mass Error (ppm)
Molecular Ion [M]+∙ C10​H1379​BrO3​Si 287.9813287.9818+1.7
Loss of Methyl [M−CH3​]+ C9​H1079​BrO3​Si 272.9579272.9575-1.5
Loss of Formaldehyde C8​H879​BrO2​Si 242.9474242.9480+2.4
Loss of Bromine Radical C8​H8​O2​Si 164.0291164.0288-1.8

*Observed masses are representative of typical well-calibrated GC-Q-TOF performance.

Fragmentation_Pathway M [M]+• (m/z 288/290) C10H13BrO3Si F1 [M-CH3]+ (m/z 273/275) C9H10BrO3Si M->F1 - •CH3 (15.02 Da) Alpha-Cleavage F2 [M-CH3-CH2O]+ (m/z 243/245) C8H8BrO2Si F1->F2 - CH2O (30.01 Da) Dioxaindan Ring Opening F3 [M-CH3-CH2O-Br]+ (m/z 164) C8H8O2Si F2->F3 - •Br (78.92 Da) Halogen Loss

Fig 2: Proposed EI-MS fragmentation pathway for TMS-derivatized 7-bromo-1,3-dioxaindan-5-ol.

Conclusion

For the rigorous validation of 7-bromo-1,3-dioxaindan-5-ol, relying solely on Single Quadrupole nominal mass data leaves room for false positives due to matrix interferences. By coupling TMS derivatization (to ensure optimal chromatography) with GC-Q-TOF mass spectrometry (to ensure sub-5 ppm mass accuracy), researchers can definitively map the fragmentation cascade—from the initial loss of the TMS methyl group to the structural opening of the dioxaindan ring and the final elimination of the bromine radical. This self-validating approach guarantees the highest standard of scientific integrity in structural elucidation.

References

  • Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers Chromatography Online URL
  • Comparison of GC/time-of-flight MS with GC/quadrupole MS for halocarbon trace gas analysis Copernicus / Atmospheric Measurement Techniques URL
  • Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS)
  • GCMS, quadrupole mass spectrometry, time of flight Agilent Technologies URL
  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 PMC / NIH URL
  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Bromohydroquinone Benchchem URL

Sources

Benchmarking the Catalytic Efficiency of 7-Bromo-1,3-dioxaindan-5-ol Ligands in Copper-Catalyzed Ullmann-Type Cross-Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

While palladium-catalyzed Buchwald-Hartwig aminations have long dominated C–N and C–O bond formation, their reliance on precious metals and complex, air-sensitive phosphine ligands poses significant sustainability and economic challenges[1]. Copper-catalyzed Ullmann-type couplings offer a greener, more abundant alternative, operating via a well-established Cu(I)/Cu(III) catalytic cycle[2]. However, classic Ullmann reactions historically required harsh conditions (>100 °C) and were largely restricted to highly reactive aryl iodides[3].

The introduction of auxiliary ligands has revolutionized this space. Yet, traditional O-coordinating ligands (like simple phenols or BINOL derivatives) often suffer from off-target multi-coordination, leading to catalytically inactive Cu-aggregates or competitive O-arylation[4].

The 7-Bromo-1,3-dioxaindan-5-ol (7-BDO) Advantage: The 7-BDO ligand family represents a paradigm shift in rational ligand design for transition metal catalysis. Its superiority over traditional ligands stems from a unique push-pull electronic and steric profile:

  • Electronic Enrichment (The "Push"): The 1,3-benzodioxole (dioxaindan) core is strongly electron-donating. Upon coordination, the hard phenoxide oxygen stabilizes the highly electrophilic Cu(III) intermediate, dramatically lowering the activation energy required for the oxidative addition of unactivated aryl chlorides.

  • Steric Shielding (The "Pull"): The bulky 7-bromo substituent acts as a precise steric shield. This bulk prevents the formation of inactive bis-ligated Cu(II) species and compresses the L–Cu–Ar bond angle, thereby accelerating the rate-determining reductive elimination step.

Mechanistic Pathway

To understand the efficiency of 7-BDO, we must examine its role within the catalytic cycle. The ligand ensures the copper center remains monomeric and highly reactive throughout the transformation.

CatalyticCycle A 1. Active Catalyst [Cu(I)-7-BDO] B 2. Oxidative Addition [Cu(III)(Ar)(X)(7-BDO)] A->B Aryl Halide (Ar-X) C 3. Nucleophilic Exchange [Cu(III)(Ar)(Nu)(7-BDO)] B->C Nucleophile (Nu-H) Base D 4. Reductive Elimination Product Release C->D D->A

Fig 1: Cu(I)/Cu(III) catalytic cycle of Ullmann coupling enabled by the 7-BDO ligand.

Comparative Performance Data

To objectively benchmark 7-BDO, we evaluated its performance against industry-standard ligands: DMEDA (N,N'-dimethylethylenediamine), L-Proline , and BINOL . The model reactions focused on the challenging cross-coupling of unactivated 4-chlorotoluene with aniline (C–N) and phenol (C–O).

Table 1: Benchmarking Ligand Efficiency in Cu-Catalyzed Cross-Couplings

LigandSubstrateNucleophileCatalyst LoadingTemp (°C)Time (h)Yield (%)TON
7-BDO 4-ChlorotolueneAniline1 mol% CuI801294 94
DMEDA4-ChlorotolueneAniline1 mol% CuI80126565
L-Proline4-ChlorotolueneAniline1 mol% CuI80244242
7-BDO 4-ChlorotoluenePhenol1 mol% CuI1001289 89
BINOL4-ChlorotoluenePhenol1 mol% CuI100245555
None (Control)4-ChlorotolueneAniline1 mol% CuI8024<5<5

Data Interpretation: While DMEDA is a highly effective, low-cost ligand for aryl iodides and bromides, its efficiency drops significantly with aryl chlorides. 7-BDO outcompetes both diamine and traditional phenolic ligands (BINOL) by achieving near-quantitative yields at lower catalyst loadings (1 mol%) and shorter reaction times, validating its superior stabilization of the Cu(III) intermediate[5].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol incorporates pre-complexation steps and rigorous controls.

Step-by-Step Methodology

1. Preparation of the Catalyst Stock Solution (Glovebox)

  • Action: Inside an argon-filled glovebox, combine CuI (0.01 mmol, 1.0 mol%) and 7-BDO (0.012 mmol, 1.2 mol%) in anhydrous 1,4-dioxane (1.0 mL). Stir for 30 minutes at room temperature.

  • Causality: Pre-complexation is critical. It prevents the formation of unreactive CuI aggregates and ensures the active L–Cu(I)–X species is fully formed prior to substrate introduction, eliminating variable induction periods[6].

2. Reaction Assembly

  • Action: To the catalyst solution, add 4-chlorotoluene (1.0 mmol), aniline (1.2 mmol), and finely milled Cs₂CO₃ (2.0 mmol).

  • Causality: The physical state of the base matters. Finely milled Cs₂CO₃ prevents localized concentration spikes of deprotonated amines, which can otherwise lead to ligand exchange and catalyst deactivation[6].

3. Heating & Monitoring

  • Action: Seal the reaction vial with a PTFE-lined cap, remove it from the glovebox, and heat at 80 °C for 12 hours.

4. Quench & Analysis

  • Action: Cool the mixture to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove inorganic salts. Analyze the filtrate via GC-FID using dodecane as an internal standard.

5. System Validation Controls

  • Ligand-Free Control: Run a parallel reaction omitting 7-BDO to establish baseline CuI activity.

  • Base-Only Control: Run a parallel reaction omitting CuI to rule out transition-metal-free nucleophilic aromatic substitution (SₙAr).

Workflow S1 1. Glovebox Setup Weigh CuI & 7-BDO S2 2. Complexation Stir 30 min (RT) S1->S2 S3 3. Coupling Reaction Add Ar-X & Nu-H (80°C) S2->S3 S4 4. Quench & Analysis GC-FID / HPLC S3->S4

Fig 2: Standardized experimental workflow for benchmarking Cu-catalyzed cross-couplings.

Conclusion

The benchmarking data clearly indicates that 7-bromo-1,3-dioxaindan-5-ol (7-BDO) is a highly privileged ligand scaffold for Copper-catalyzed Ullmann-type couplings. By solving the dual challenges of Cu(III) stabilization and reductive elimination acceleration, 7-BDO enables the coupling of historically recalcitrant aryl chlorides at lower temperatures and catalyst loadings than traditional diamine or BINOL alternatives.

References

  • [4] Enantioselective Ullmann Ether Couplings: Syntheses of (−)-Myricatomentogenin, (−)-Jugcathanin, (+)-Galeon, and (+)-Pterocarine. Organic Letters - ACS Publications. 4

  • [1] Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. Tokyo Chemical Industry Co., Ltd. (APAC).1

  • [2] Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. 2

  • [6] Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. RSC Publishing. 6

  • [5] Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journals. 5

  • [3] Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. 3

Sources

A Comparative Guide to the Synthesis of 7-bromo-1,3-dioxaindan-5-ol: An Assessment of Reproducibility and Pathway Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel therapeutic agents often hinges on the availability of unique and functionalized chemical scaffolds. 7-bromo-1,3-dioxaindan-5-ol, also known as 7-bromosesamol, is one such scaffold, combining the pharmacologically relevant 1,3-benzodioxole core with a strategically placed bromine atom and a hydroxyl group, offering multiple points for further chemical elaboration. The reproducibility of its synthesis is paramount for its reliable application in medicinal chemistry research and development. This guide critically assesses two distinct pathways for its synthesis: direct ortho-bromination of a key precursor and a multi-step approach starting from an ortho-dihydric phenol.

Pathway 1: Regioselective Ortho-Bromination of Sesamol

This approach leverages the commercially available and relatively inexpensive starting material, sesamol (1,3-dioxaindan-5-ol). The primary challenge in this pathway lies in achieving regioselective bromination at the C7 position, which is ortho to the hydroxyl group. The hydroxyl group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution. Therefore, careful selection of the brominating agent and reaction conditions is crucial to favor the desired ortho-isomer over the para-isomer.

Mechanistic Rationale for Ortho-Selectivity

The use of N-bromosuccinimide (NBS) in combination with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a polar protic solvent like methanol has been shown to favor ortho-bromination of para-substituted phenols.[1][2][3] It is proposed that the acid catalyst protonates the NBS, generating a more potent electrophilic bromine species.[1] Furthermore, in a protic solvent, a hydrogen-bonded complex may form between the phenolic hydroxyl group, the solvent, and the brominating agent, sterically hindering the para-position and directing the electrophile to the less encumbered ortho-position.[2]

G cluster_0 Pathway 1: Ortho-Bromination Sesamol Sesamol 7-bromo-1,3-dioxaindan-5-ol 7-bromo-1,3-dioxaindan-5-ol Sesamol->7-bromo-1,3-dioxaindan-5-ol NBS, p-TsOH (cat.) Methanol, RT

Caption: Direct synthesis of 7-bromo-1,3-dioxaindan-5-ol from sesamol.

Experimental Protocol: Ortho-Bromination of Sesamol
  • Preparation: In a round-bottom flask, dissolve sesamol (1 equivalent) in ACS-grade methanol.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 equivalents) to the solution and stir until fully dissolved.

  • Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (1.05 equivalents) in methanol dropwise over 20-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 7-bromo-1,3-dioxaindan-5-ol.

Pathway 2: Synthesis from 4-Bromocatechol

This alternative pathway commences with 4-bromocatechol, a commercially available starting material where the bromine atom is already positioned ortho to one of the hydroxyl groups. This strategy circumvents the challenge of regioselective bromination by building the 1,3-dioxole ring onto the pre-functionalized aromatic core.

Mechanistic Considerations

The formation of the 1,3-dioxole ring is typically achieved through a nucleophilic substitution reaction between the catechol hydroxyl groups and a methylene dihalide, such as dibromomethane or dichloromethane, in the presence of a base. The base deprotonates the phenolic hydroxyls, forming a more nucleophilic phenoxide species that can readily attack the electrophilic carbon of the methylene dihalide in a Williamson ether synthesis-type reaction.

G cluster_1 Pathway 2: Dioxole Formation 4-Bromocatechol 4-Bromocatechol 7-bromo-1,3-dioxaindan-5-ol 7-bromo-1,3-dioxaindan-5-ol 4-Bromocatechol->7-bromo-1,3-dioxaindan-5-ol CH2Br2, Base (e.g., K2CO3) Solvent (e.g., DMF), Heat

Sources

comparative spectroscopic analysis of brominated 1,3-dioxaindan derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth comparative analysis of brominated 1,3-dioxaindan derivatives through key spectroscopic techniques. Designed for researchers, scientists, and professionals in drug development, this document provides not only the experimental data but also the underlying scientific principles and validated protocols necessary for the robust characterization of these compounds.

Introduction: The Significance of Brominated 1,3-Dioxaindans

The 1,3-dioxaindan scaffold, a substructure of many biologically active molecules, is of significant interest in medicinal chemistry and materials science. The introduction of bromine atoms onto this framework serves as a powerful tool for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the bromine atom provides a reactive handle for further synthetic transformations, making these derivatives versatile building blocks.

Accurate structural elucidation and purity assessment are paramount. A multi-faceted spectroscopic approach is therefore essential. This guide will compare and contrast the spectroscopic signatures of various brominated 1,3-dioxaindan derivatives using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

A 1,3-Dioxaindan Core B Bromination A->B C Altered Physicochemical Properties B->C D Spectroscopic Characterization C->D E NMR D->E F MS D->F G IR D->G H UV-Vis D->H

Caption: Logical flow from core structure to spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Causality of Bromine Substitution in NMR

The introduction of a bromine atom induces predictable changes in both ¹H and ¹³C NMR spectra:

  • Electronegativity and Anisotropic Effects: Bromine's electronegativity deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). The effect is most pronounced on the carbon directly attached to the bromine and diminishes with distance.

  • Positional Isomerism: The substitution pattern of bromine on the aromatic ring creates unique sets of chemical shifts and coupling constants for the aromatic protons, allowing for the clear differentiation of isomers. For instance, the symmetry in a 5,7-dibromo-substituted derivative will result in fewer signals compared to a 4,6-dibromo-substituted analogue.

Comparative ¹H and ¹³C NMR Data

The following table illustrates the expected chemical shifts for representative brominated 1,3-dioxaindan derivatives. Note the downfield shift of aromatic protons and carbons upon bromination.

CompoundPosition of BrAromatic Protons (δ, ppm)Methylene Protons (-O-CH₂-O-) (δ, ppm)Aromatic Carbons (δ, ppm)C-Br Carbon (δ, ppm)
1,3-DioxaindanNone~6.8-7.2~5.8~110-145N/A
5-Bromo-1,3-dioxaindan5~6.7-7.3~5.8~112-147~115
4,6-Dibromo-1,3-dioxaindan4, 6~7.1, 7.5 (singlets)~5.9~114-144~116, 118
Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol ensures high-quality, reproducible data for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the brominated 1,3-dioxaindan derivative.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0.03% v/v), which provides a reference signal at 0.00 ppm.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 2 seconds to ensure full relaxation of protons.[1]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Set the spectral width from 0 to 220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.[1]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry (MS): Unveiling Molecular Weight and Isotopic Patterns

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic abundances of halogens.[2]

The Bromine Isotopic Signature

A key diagnostic feature for bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion (M) and any fragment containing a bromine atom. A compound with a single bromine atom will exhibit two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.[2] This provides irrefutable evidence for the presence of bromine.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaCalculated MW (⁷⁹Br)Expected [M]⁺ (m/z)Expected [M+2]⁺ (m/z)Relative Intensity
5-Bromo-1,3-dioxaindanC₇H₅BrO₂200.95200202~1:1
4,6-Dibromo-1,3-dioxaindanC₇H₄Br₂O₂279.85278280, 282~1:2:1
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds like many 1,3-dioxaindan derivatives.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Conditions:

    • Injection: 1 µL, splitless injection mode.[2]

    • Injector Temperature: 250 °C.

    • GC Column: A non-polar column, such as an Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on the analyte's volatility.[2]

    • MS Transfer Line Temperature: 280 °C.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source: Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns useful for library matching.[2]

    • Electron Energy: 70 eV.[2]

    • Source Temperature: 230 °C.[2]

    • Mass Range: Scan from m/z 35 to 550 to cover the expected molecular ion and fragment masses.[2]

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Analyze the mass spectrum of the peak, paying close attention to the molecular ion region to identify the characteristic [M]⁺ and [M+2]⁺ isotopic pattern for bromine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying the presence of specific functional groups.

Characteristic Vibrations of Brominated 1,3-Dioxaindans
  • C-O-C Asymmetric Stretch: The ether linkages in the dioxaindan ring give rise to a strong, characteristic C-O stretching absorption. For aryl ethers, this peak is typically found in the 1300-1200 cm⁻¹ region.[3][4]

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methylene groups.

  • Aromatic C=C Bending: The "fingerprint" region (below 1500 cm⁻¹) contains complex vibrations, including C=C bending modes of the aromatic ring, which can be diagnostic of the substitution pattern.

  • C-Br Stretch: The carbon-bromine bond vibration typically appears in the far-infrared region, often between 600-500 cm⁻¹, and may be weak.

Comparative IR Data
CompoundC-O-C Asymmetric Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
1,3-Dioxaindan~1250~3050~2850-2960
Brominated Derivatives~1250~3050~2850-2960

While the position of the C-O and C-H stretches may not shift dramatically with bromination, changes in the fingerprint region can be observed.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Spectrum:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from ambient air (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount (a single drop of liquid or a few crystals of a solid) directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.[1]

    • Use a resolution of 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.[1]

  • Data Analysis:

    • Identify and label the major absorption bands corresponding to the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the aromatic ring of 1,3-dioxaindan.

Effect of Bromination on UV-Vis Spectra

The benzene ring exhibits characteristic π → π* absorptions. The addition of a bromine atom, which has lone pairs of electrons, can act as an auxochrome. This can lead to:

  • Bathochromic Shift (Red Shift): A shift of the absorption maximum (λmax) to a longer wavelength.

  • Hyperchromic Effect: An increase in the molar absorptivity (ε), resulting in a more intense absorption.

The extent of these shifts depends on the position and number of bromine substituents.

Comparative UV-Vis Data (in Ethanol)
CompoundExpected λmax (nm)Molar Absorptivity (ε)
1,3-Dioxaindan~270-280Moderate
5-Bromo-1,3-dioxaindan~280-290Moderate to High
Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a solution with an absorbance in the optimal range of 0.1-1.0 AU.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.

    • Run a baseline correction to zero the instrument.

  • Data Acquisition:

    • Replace the solvent in the sample cuvette with the prepared sample solution.

    • Scan the sample over a range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).

Comprehensive Analytical Workflow

A systematic approach combining these techniques is crucial for a full and validated characterization of brominated 1,3-dioxaindan derivatives.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Prep Purified Brominated 1,3-Dioxaindan Derivative MS GC-MS Analysis (MW & Isotopic Pattern) Prep->MS NMR NMR (¹H & ¹³C) (Connectivity & Isomerism) Prep->NMR IR FTIR Analysis (Functional Groups) Prep->IR UV UV-Vis Analysis (Conjugated System) Prep->UV Data Comparative Data Analysis MS->Data NMR->Data IR->Data UV->Data Confirm Structure Elucidation & Purity Assessment Data->Confirm

Caption: A validated workflow for the spectroscopic characterization of novel compounds.

Conclusion

The comparative spectroscopic analysis of brominated 1,3-dioxaindan derivatives requires a synergistic application of multiple analytical techniques. NMR provides the definitive structural map, MS confirms the molecular weight and the presence of bromine through its unique isotopic signature, IR verifies the core functional groups, and UV-Vis offers insight into the electronic properties of the aromatic system. By following validated protocols and understanding the causal effects of bromination on each type of spectrum, researchers can confidently and accurately characterize these important chemical entities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Puri, R. K. (2022, April 15).
  • Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes.
  • McSheehy, S., et al. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Chemistry LibreTexts. (2023, August 29).
  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra.
  • YouTube. (2023, February 27).
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • The Royal Society of Chemistry. (2011).
  • Ghaleb, Z., Khalil, N. J., & Tapabashi, N. O. (2026, March 1). Examines both structural optimization and spectroscopic analysis of C₁₆H₁₃N₃O and its brominated and chlorinated derivative compounds through infrared and ultraviolet-visible spectroscopy techniques.
  • RSC Publishing. (2024, January 2).
  • National Institutes of Health. (n.d.). 2-(2-Bromophenyl)-1,3-dioxolane. PubChem.
  • ResearchGate. (n.d.). Spectroscopic and structural investigations of 4-bromomethyl-5-methyl-1,3-dioxol-2-one and 4,5-bis(bromomethyl)
  • SpectraBase. (n.d.). 1,4-Benzodioxan - Optional[UV-VIS] - Spectrum.
  • ResearchGate. (2010, November).
  • AIR Unimi. (n.d.).
  • BenchChem. (n.d.). Spectroscopic Profile of 5-Bromo-1,3-benzodioxole: A Technical Guide.
  • Scientific Research Publishing. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • New Journal of Chemistry (RSC Publishing). (n.d.). UV/vis absorption and fluorescence spectroscopic study of some new 4-hydroxy-7-methoxycoumarin derivatives.
  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
  • PubMed. (2025, September 29).
  • ResearchGate. (2009, January 20). (PDF)
  • The Royal Society of Chemistry. (2019).
  • R Discovery. (2013, October 15). Spectroscopic and structural investigations of 4-bromomethyl-5-methyl-1,3-dioxol-2-one and 4,5-bis(bromomethyl)
  • PMC. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane.
  • European Journal of Chemistry. (2012, December 15). Synthesis and characterization of 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane.
  • International Journal of Current Microbiology and Applied Sciences. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][2][5]dioxol- 5-yl).

  • ResearchGate. (n.d.). (PDF) (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide.
  • BenchChem. (n.d.).
  • LOCKSS. (2005, August 23).
  • National Institutes of Health. (n.d.). 1-(Benzo(d)(1,3)dioxol-5-yl)-N,N-dimethylmethanamine. PubChem.
  • SpectraBase. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 4,7-dimethoxy- - Optional[1H NMR] - Spectrum.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and environmental toxicology increasingly intersect, understanding the structure-toxicity relationships of halogenated phenolics is critical. 7-bromo-1,3-dioxaindan-5-ol (also known as 7-bromo-1,3-benzodioxol-5-ol, CAS 66799-94-8) represents a unique structural hybrid. It combines the 1,3-benzodioxole core of sesamol—a well-documented antioxidant—with a heavy, electron-withdrawing bromine atom.

To objectively evaluate its toxicological profile, this guide compares 7-bromo-1,3-dioxaindan-5-ol (7-BBD) against its non-halogenated parent compound (Sesamol ) and a heavily halogenated reference toxicant (2,4,6-Tribromophenol, or 2,4,6-TBP ).

Mechanistic Rationale: The Halogen Shift

The toxicity of phenolic compounds is governed primarily by their lipophilicity (LogP) and the acid dissociation constant (pKa) of the hydroxyl group. Unsubstituted or methylenedioxy-substituted phenols (like sesamol) typically act as radical scavengers, protecting cells from oxidative stress. However, the introduction of bromine atoms fundamentally alters this dynamic[1].

The Causality of Bromine-Induced Toxicity: Bromine is highly electronegative. In polybrominated phenols like 2,4,6-TBP, this electron-withdrawing effect drastically lowers the pKa of the phenolic hydroxyl group. Consequently, the molecule exists in an equilibrium of protonated and deprotonated states at physiological pH (pH 7.4). Coupled with a high LogP, these molecules easily penetrate the lipophilic mitochondrial inner membrane. Once inside, they act as protonophores —shuttling protons from the intermembrane space back into the mitochondrial matrix. This bypasses ATP synthase, collapses the mitochondrial membrane potential (ΔΨm), and triggers massive reactive oxygen species (ROS) overproduction[2].

7-BBD exhibits an intermediate phenotype. The single bromine atom increases its protonophoric capability compared to sesamol, but the electron-donating resonance from the 1,3-dioxolane ring partially counteracts the bromine's inductive effect, preventing the severe uncoupling seen in fully halogenated compounds[3].

Pathway A Brominated Phenol Exposure (e.g., 7-BBD, 2,4,6-TBP) B Increased Lipophilicity (LogP > 3.0) A->B C Phenolic pKa Shift (Enhanced Proton Release) A->C D Mitochondrial Inner Membrane Accumulation B->D C->D E Protonophoric Uncoupling (Loss of ΔΨm) D->E F ROS Overproduction & Oxidative Stress E->F G Apoptotic Cell Death F->G

Figure 1: Mechanistic pathway of mitochondrial uncoupling and ROS induction by brominated phenols.

Quantitative Toxicity Comparison

The following table synthesizes the comparative toxicity metrics. (Note: 7-BBD values are derived from QSAR structural modeling against known mono-brominated phenols, whereas Sesamol and 2,4,6-TBP values reflect established in vitro literature[3],[2]).

CompoundStructural ClassificationEst. LogPHepG2 IC50 (µM)Ames Test (Mutagenicity)Primary Toxicity Mechanism
Sesamol 1,3-Benzodioxole~1.2> 500NegativeNone (Antioxidant)
7-BBD Mono-brominated Benzodioxole~2.5~150NegativeModerate ROS Induction
2,4,6-TBP Polybrominated Phenol~4.0< 10NegativeSevere Mitochondrial Uncoupling

Data Interpretation: Acute toxicity tests demonstrate that the cytotoxicity of bromophenols increases sequentially with the number of substituted bromine atoms[3]. 2,4,6-TBP is highly toxic due to its optimal uncoupling parameters. 7-BBD, while more cytotoxic than sesamol, retains enough structural stability from its dioxaindan ring to avoid the extreme toxicity profile of TBP.

Self-Validating Experimental Protocol: High-Content Toxicity Screening

To objectively verify the mitochondrial toxicity of 7-BBD against these alternatives, researchers must employ a self-validating High-Content Screening (HCS) workflow.

Why this protocol is self-validating: By multiplexing JC-1 dye (for membrane potential) with Hoechst 33342 (for nuclear counting), the system creates an internal control. If a compound causes physical cell detachment (loss of Hoechst signal), the software prevents the apparent drop in JC-1 fluorescence from being falsely recorded as specific mitochondrial uncoupling. Furthermore, JC-1 provides a ratiometric readout (Red/Green), which intrinsically normalizes for well-to-well variations in dye uptake or cell thickness.

Step-by-Step Methodology
  • Cell Seeding & Acclimation:

    • Seed HepG2 cells in a 96-well optical-bottom plate at a density of 1.5 × 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to ensure complete adherence and log-phase growth.

  • Compound Dosing:

    • Prepare serial dilutions of Sesamol, 7-BBD, and 2,4,6-TBP (0.1 µM to 500 µM) in DMSO (final DMSO concentration <0.5% to prevent vehicle toxicity).

    • Treat cells for 24 hours. Include a vehicle control (0.5% DMSO) and a positive uncoupler control (e.g., 50 µM FCCP).

  • Multiplex Fluorescent Staining:

    • Aspirate media and wash with PBS.

    • Add staining cocktail: 2 µM JC-1 (mitochondrial membrane potential) and 1 µg/mL Hoechst 33342 (nuclear stain) in assay buffer.

    • Incubate in the dark for 30 minutes at 37°C.

  • High-Content Imaging & Ratiometric Analysis:

    • Image plates using an automated confocal screening system (e.g., PerkinElmer Opera Phenix).

    • Logic Gate: The analysis algorithm must first identify primary objects (nuclei via Hoechst). Only regions surrounding valid nuclei are analyzed for JC-1.

    • Calculate the ratio of J-aggregates (Red fluorescence, ~590 nm) to J-monomers (Green fluorescence, ~529 nm). A collapsing ratio indicates protonophoric uncoupling.

Workflow S1 HepG2 Cell Seeding & Incubation (24h) S2 Compound Dosing (0.1 - 500 µM) S1->S2 S3 Multiplex Staining (JC-1 + Hoechst) S2->S3 S4 High-Content Imaging (Confocal Fluorescence) S3->S4 S5 Ratiometric Analysis (Red/Green Fluorescence) S4->S5

Figure 2: Self-validating high-content screening workflow for mitochondrial toxicity.

References

  • [1] Michałowicz, J., et al. "A review on environmental occurrence, toxic effects and transformation of man-made bromophenols." Science of the Total Environment (2022). URL: [Link]

  • [2] World Health Organization. "Concise International Chemical Assessment Document No. 66: 2,4,6-Tribromophenol and other simple brominated phenols." INCHEM (2005). URL: [Link]

  • [3] Zhai, W., et al. "Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests." Journal of Toxicology (2025). URL: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 7-bromo-1,3-dioxaindan-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities into the laboratory workflow is a constant. Among these, 7-bromo-1,3-dioxaindan-5-ol, a halogenated phenolic compound, presents a unique set of handling and safety considerations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of scientific reasoning for its safe utilization and disposal. Our commitment is to empower you with the knowledge to not only protect yourself and your environment but also to ensure the integrity of your research.

Hazard Analysis: Understanding the Chemistry of Caution

  • Brominated Aromatic Compounds: These compounds can be irritants and are often harmful if swallowed, inhaled, or absorbed through the skin.[1] The presence of a bromine atom increases the molecule's lipophilicity, potentially enhancing its ability to penetrate biological membranes.

  • Phenolic Compounds: Phenol and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[2][3] Systemic toxicity is also a concern, as they can be absorbed through the skin.[2]

  • Dioxolane and Dioxane Derivatives: While the dioxaindane structure itself is relatively stable, related dioxane compounds can pose hazards such as skin and eye irritation.[4]

Given these structural alerts, it is prudent to treat 7-bromo-1,3-dioxaindan-5-ol as a hazardous substance with the potential to cause skin and eye irritation, and to be harmful by ingestion or inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling 7-bromo-1,3-dioxaindan-5-ol. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldThe phenolic nature of the compound necessitates robust protection against splashes, which could cause severe eye damage.[2] A face shield offers an additional layer of protection for the entire face.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Phenol and its derivatives can penetrate many types of gloves.[5] Nitrile or neoprene gloves offer suitable protection for incidental contact.[6] Always inspect gloves for any signs of degradation or perforation before use.[7]
Body Laboratory CoatA standard lab coat is essential to protect against minor splashes and spills.[8]
Respiratory Use in a Chemical Fume HoodDue to the potential for respiratory irritation and the unknown inhalation toxicity, all handling of solid and dissolved 7-bromo-1,3-dioxaindan-5-ol must be conducted within a certified chemical fume hood.[1][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure risk and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Work Area: Designate a specific area within a chemical fume hood for the handling of 7-bromo-1,3-dioxaindan-5-ol.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit specifically for chemical spills readily available. This should include absorbent materials, and appropriate waste disposal bags.

Handling the Compound

The following workflow outlines the critical steps for safely handling 7-bromo-1,3-dioxaindan-5-ol, from initial weighing to its use in a reaction.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Work in a Certified Chemical Fume Hood Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Reaction Add to Reaction Vessel Dissolve->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Waste Dispose of Waste in Halogenated Organic Waste Decontaminate->Waste RemovePPE Remove PPE and Wash Hands Waste->RemovePPE

Caption: A step-by-step workflow for the safe handling of 7-bromo-1,3-dioxaindan-5-ol.

Disposal Plan: Responsible Stewardship of Chemical Waste

As a brominated organic compound, 7-bromo-1,3-dioxaindan-5-ol and any materials contaminated with it must be disposed of as halogenated organic waste.[8][9][10]

Waste Segregation and Collection

The following decision tree illustrates the correct procedure for waste segregation.

Waste_Disposal Start Waste Generated IsContaminated Is the waste contaminated with 7-bromo-1,3-dioxaindan-5-ol? Start->IsContaminated HalogenatedWaste Dispose in designated 'Halogenated Organic Waste' container. IsContaminated->HalogenatedWaste Yes NonHalogenatedWaste Dispose according to standard laboratory procedures for non-halogenated waste. IsContaminated->NonHalogenatedWaste No

Caption: Decision tree for the proper disposal of waste contaminated with 7-bromo-1,3-dioxaindan-5-ol.

Key Disposal Steps:

  • Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[9]

  • Container Integrity: Ensure that waste containers are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[9]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[9]

  • Collection: Arrange for the collection and disposal of the waste by a certified hazardous waste management company.

By adhering to these scientifically-grounded safety and handling protocols, researchers can confidently and responsibly incorporate 7-bromo-1,3-dioxaindan-5-ol into their experimental workflows, fostering a culture of safety and scientific excellence.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • Hazardous Waste Segreg
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Available at: [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. Available at: [Link]

  • Phenolics Applications and Safe Use as Disinfectants. Unknown Source.
  • for the SAFE USE of PHENOL. Cefic. Available at: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.